Product packaging for Ms-PEG3-CH2CH2COOH(Cat. No.:)

Ms-PEG3-CH2CH2COOH

Cat. No.: B11829351
M. Wt: 300.33 g/mol
InChI Key: SLZDEZBLCCAVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ms-PEG3-CH2CH2COOH, with the CAS Number 2306832-21-1, is a synthetic PEG-based linker specifically designed for the development of PROTACs (Proteolysis Targeting Chimeras) . This bifunctional molecule features a methylsulfonate (Ms) leaving group at one terminal and a carboxylic acid (CH2CH2COOH) at the other. This architecture allows it to serve as a critical spacer, connecting a ligand for an E3 ubiquitin ligase to a molecule that targets a protein of interest (POI). The integration of a triethylene glycol (PEG3) chain enhances the physicochemical properties of the resulting PROTAC, often improving aqueous solubility and optimizing the spatial distance required for successful target protein degradation . The primary research application of this linker is in the field of targeted cancer therapy, particularly in the study of cancer-programmed cell death . By enabling the synthesis of novel small-molecule PROTACs, it facilitates the targeted degradation of oncoproteins, a promising emerging strategy in oncology drug discovery . Specifications and Handling: • Molecular Formula: C10H20O8S • Molecular Weight: 300.33 • SMILES: O=C(O)CCOCCOCCOCCOS(=O)(C)=O • Solubility: Soluble to at least 10 mM in DMSO • Storage: Typically shipped and stored at room temperature This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures. It is strictly for use in laboratory research by qualified professionals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O8S B11829351 Ms-PEG3-CH2CH2COOH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O8S/c1-19(13,14)18-9-8-17-7-6-16-5-4-15-3-2-10(11)12/h2-9H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZDEZBLCCAVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ms-PEG3-CH2CH2COOH: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ms-PEG3-CH2CH2COOH, also known as methoxy-PEG3-propionic acid, is a discrete polyethylene glycol (dPEG®) linker that is increasingly utilized in the development of sophisticated bioconjugates, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its heterobifunctional nature, featuring a terminal methoxy group and a carboxylic acid, provides a versatile platform for covalently linking molecules of interest. The three-unit polyethylene glycol chain enhances solubility and provides optimal spacing, which is critical for the efficacy of the final conjugate. This guide provides a comprehensive overview of the physicochemical properties, applications, and relevant experimental protocols for this compound.

Core Concepts and Physicochemical Properties

This compound is a hydrophilic linker that offers a balance of flexibility and defined length. The methoxy-terminated end provides stability and reduces non-specific binding, while the terminal carboxylic acid allows for covalent attachment to primary amines on target molecules through amide bond formation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name 4,7,10-Trioxa-undecanoic acidMultiple
Synonyms Methoxy-PEG3-propionic acid, m-PEG3-propionic acidMultiple
CAS Number 67319-28-2[1][2][3]
Molecular Formula C10H20O6[1]
Molecular Weight 236.26 g/mol
Appearance Liquid or low-melting solid
Purity Typically >95%
Solubility Soluble in methylene chloride, acetonitrile, DMAC, DMSO
Storage Conditions Store at -20°C, desiccated. Allow to come to room temperature before opening to prevent moisture condensation.

Applications in Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs and ADCs.

PROTACs

In PROTACs, the linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The length and flexibility of the PEG3 linker in this compound are crucial for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

ADCs

In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. The properties of the linker, such as its hydrophilicity, can improve the pharmacokinetic profile of the ADC. The PEG3 chain in this compound can enhance the solubility of the overall conjugate.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action for a PROTAC, which is a primary application of the this compound linker.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (containing this compound linker) PROTAC->PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->TernaryComplex Binds to Target and E3 Ligase TargetProtein Target Protein (Protein of Interest) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitin Transfer Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The carboxylic acid group of this compound is typically coupled to a primary amine on a target molecule using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

General Protocol for EDC/NHS Coupling of this compound to an Amine-Containing Molecule

This two-step protocol first activates the carboxylic acid of this compound with EDC and NHS to form a more stable NHS ester, which then reacts with the primary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a protein, peptide, or E3 ligase ligand with an available amine group)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0, or 50 mM borate buffer, pH 8.0. Avoid buffers containing primary amines like Tris or glycine.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns for purification

Procedure:

Step 1: Activation of this compound

  • Equilibrate all reagents to room temperature before use.

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mg/mL).

  • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

  • In a reaction vial, dissolve this compound in Activation Buffer.

  • Add EDC and NHS to the this compound solution. A molar excess of EDC and NHS is recommended (e.g., 1.5-5 fold molar excess over the PEG linker).

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Amine-Containing Molecule

  • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Add the activated this compound solution to the amine-containing molecule solution. The optimal molar ratio of the activated linker to the target molecule should be determined empirically, but a starting point of 10-20 fold molar excess of the linker is common for protein conjugations.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.

  • Purify the conjugate using a desalting column or dialysis to remove excess linker and byproducts.

Table 2: Troubleshooting the EDC/NHS Coupling Reaction

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive EDC/NHS- Hydrolysis of NHS-ester- Incorrect buffer pH- Use fresh, properly stored reagents.- Perform the conjugation step immediately after activation.- Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0.
Aggregation of Conjugate - High degree of labeling- Hydrophobic interactions- Reduce the molar ratio of the PEG linker to the target molecule.- Include additives like arginine or Tween-20 in the buffer.

Conclusion

This compound is a valuable tool in modern drug development, offering a discrete and hydrophilic linker for the synthesis of complex bioconjugates like PROTACs and ADCs. Its well-defined structure and versatile reactivity make it a key component in the rational design of next-generation therapeutics. The experimental protocols provided herein offer a starting point for researchers to incorporate this linker into their drug discovery workflows.

References

An In-depth Technical Guide to Ms-PEG3-CH2CH2COOH: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ms-PEG3-CH2CH2COOH, also known as methoxy-PEG3-propionic acid, is a discrete polyethylene glycol (PEG) derivative that plays a crucial role as a hydrophilic linker in modern bioconjugation and drug delivery systems. Its defined structure, comprising a methoxy-terminated triethylene glycol chain and a terminal propionic acid, offers a unique combination of hydrophilicity, biocompatibility, and chemical reactivity. This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on its utility in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a short, monodisperse PEG chain (n=3) end-capped with a methyl ether group at one terminus and a propionic acid functional group at the other. This heterobifunctional nature is key to its function as a linker molecule.

Below is a summary of the key physicochemical properties of this compound presented in a structured table for easy reference.

PropertyValue
Synonyms m-PEG3-acid, Methoxy-PEG3-propionic acid
CAS Number 209542-49-4
Molecular Formula C8H16O5
Molecular Weight 192.2 g/mol
Appearance Colorless to light yellow oil or solid
Purity Typically ≥95%
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents like DCM
Storage Recommended storage at -20°C to prevent degradation

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of triethylene glycol monomethyl ether with a suitable propiolic acid precursor, followed by purification. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Triethylene glycol monomethyl ether

  • Acrylonitrile

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve triethylene glycol monomethyl ether in a suitable solvent like tetrahydrofuran (THF).

  • Base-catalyzed Addition: Cool the solution in an ice bath and add a catalytic amount of potassium hydroxide.

  • Michael Addition: Slowly add acrylonitrile to the reaction mixture. The reaction is a Michael addition of the terminal hydroxyl group of the PEG to the acrylonitrile.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Hydrolysis: Once the starting material is consumed, add an aqueous solution of hydrochloric acid to hydrolyze the nitrile group to a carboxylic acid.

  • Work-up: Extract the product into dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Characterization

The successful synthesis and purity of this compound are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the chemical structure. The 1H NMR spectrum is expected to show characteristic peaks for the methoxy group (singlet around 3.3 ppm), the ethylene glycol repeat units (multiplets between 3.5 and 3.7 ppm), and the methylene protons of the propionic acid moiety (triplets around 2.5 and 3.6 ppm).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups. Key vibrational bands include a broad O-H stretch from the carboxylic acid (around 3000 cm-1), C-H stretches from the alkyl chain (around 2870 cm-1), a sharp C=O stretch from the carboxylic acid (around 1720 cm-1), and the characteristic C-O-C ether stretch of the PEG backbone (around 1100 cm-1).

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Applications in Bioconjugation and Drug Delivery

The primary application of this compound is as a linker in the field of bioconjugation. Its hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal carboxylic acid provides a reactive handle for covalent attachment to amine-containing molecules such as proteins, peptides, or small molecule drugs.

Role in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker plays a critical role in connecting a potent cytotoxic drug (payload) to a monoclonal antibody that targets a specific tumor antigen. This compound can be used to synthesize linkers that improve the water solubility of the ADC, which is often a challenge with hydrophobic payloads. The propionic acid group can be activated (e.g., as an NHS ester) to react with lysine residues on the antibody.

Role in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker's length and composition are crucial for the formation of a stable ternary complex between the target protein and the E3 ligase, which leads to the ubiquitination and subsequent degradation of the target protein. The hydrophilic and flexible nature of the this compound linker can be advantageous in optimizing the spatial orientation of the two ligands for effective ternary complex formation.

Visualizations

Chemical Structure

chemical_structure cluster_PEG cluster_propionic_acid CH3 CH₃ O1 O CH3->O1 CH2_1 CH₂ O1->CH2_1 CH2_2 CH₂ CH2_1->CH2_2 O2 O CH2_2->O2 CH2_3 CH₂ O2->CH2_3 CH2_4 CH₂ CH2_3->CH2_4 O3 O CH2_4->O3 CH2_5 CH₂ O3->CH2_5 CH2_6 CH₂ CH2_5->CH2_6 CH2_7 CH₂ CH2_6->CH2_7 O4 O CH2_8 CH₂ CH2_7->CH2_8 C C CH2_8->C O5 O C->O5 O OH OH C->OH

Caption: Chemical structure of this compound.

General Bioconjugation Workflow

bioconjugation_workflow start Start with This compound activation Activate Carboxylic Acid (e.g., with EDC/NHS) start->activation activated_linker Activated PEG Linker (e.g., NHS Ester) activation->activated_linker conjugation Conjugation Reaction activated_linker->conjugation biomolecule Biomolecule with Amine Group (e.g., Antibody, Peptide) biomolecule->conjugation purification Purification of Conjugate (e.g., SEC, Dialysis) conjugation->purification final_product Purified Bioconjugate purification->final_product characterization Characterization (e.g., SDS-PAGE, MS) final_product->characterization

Caption: General workflow for bioconjugation using this compound.

Role in PROTAC Mechanism of Action

protac_moa cluster_ternary Ternary Complex Formation poi Target Protein (POI) protac PROTAC (with PEG3 Linker) poi->protac binds ubiquitination Ubiquitination of POI protac->ubiquitination e3 E3 Ubiquitin Ligase e3->protac binds degradation Proteasomal Degradation ubiquitination->degradation recycled PROTAC and E3 Ligase Recycled degradation->recycled

Caption: Simplified mechanism of action of a PROTAC utilizing a PEG3 linker.

Role in Antibody-Drug Conjugate (ADC) Internalization and Payload Release

adc_moa cluster_cell Tumor Cell adc ADC with PEG3 Linker binding Binding adc->binding receptor Tumor Antigen (Receptor) receptor->binding internalization Internalization (Endocytosis) binding->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome release Payload Release lysosome->release payload Cytotoxic Payload release->payload apoptosis Cell Death (Apoptosis) payload->apoptosis

Caption: Mechanism of action of an ADC with a PEG3 linker.

Conclusion

This compound is a valuable and versatile tool in the field of bioconjugation and drug delivery. Its well-defined structure, hydrophilicity, and terminal reactive group make it an ideal linker for the development of sophisticated therapeutics like ADCs and PROTACs. The ability to precisely control the linker length and composition is critical for optimizing the efficacy and safety of these next-generation drugs. This technical guide provides a foundational understanding of the core properties and applications of this compound to aid researchers and drug development professionals in their endeavors to create more effective and targeted therapies.

An In-Depth Technical Guide to Ms-PEG3-CH2CH2COOH for Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a novel modality to target and eliminate disease-causing proteins. These heterobifunctional molecules act as intracellular bridges, bringing a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to induce degradation of the target. The linker connecting the POI-binding "warhead" and the E3 ligase-recruiting "anchor" is a critical determinant of a PROTAC's efficacy. This guide focuses on a specific, widely utilized linker, Ms-PEG3-CH2CH2COOH, a methoxy-terminated polyethylene glycol (PEG) derivative with a terminal carboxylic acid. Its properties make it a valuable tool in the rational design of potent and effective PROTACs.

This technical guide provides a comprehensive overview of the role of this compound in the formation of the crucial POI-PROTAC-E3 ligase ternary complex. We will delve into the biophysical characterization of these complexes, provide detailed experimental protocols for their study, and present quantitative data to inform the design and optimization of next-generation protein degraders.

The Role of the PEG Linker in Ternary Complex Formation

The linker in a PROTAC is far from a passive spacer; it profoundly influences the molecule's physicochemical properties and its biological activity.[1] The choice of linker length, composition, and attachment points is critical for the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[1][2]

PEG linkers, such as this compound, are among the most common motifs incorporated into PROTAC structures.[3] Their prevalence is due to several advantageous properties:

  • Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the often-hydrophobic PROTAC molecule, which can in turn affect cell permeability and oral absorption.[4]

  • Flexibility and Conformational Control: The flexibility of the PEG linker allows the warhead and the E3 ligase ligand to adopt an optimal orientation for the formation of a stable ternary complex.

  • Modulation of Ternary Complex Stability: The length of the PEG linker is a key parameter that dictates the stability of the ternary complex. A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing complex formation. Conversely, a linker that is too long may result in an unstable complex with reduced degradation efficiency.

Quantitative Analysis of Ternary Complex Formation

The stability and efficacy of a PROTAC are intrinsically linked to the biophysical parameters of the ternary complex it forms. Key quantitative metrics include the dissociation constants (Kd) for binary and ternary interactions, the kinetic rate constants (kon and koff), and the cooperativity factor (α).

Cooperativity (α) is a critical parameter that describes the influence of the binary binding of one protein partner on the affinity of the other. It is calculated as the ratio of the binary Kd to the ternary Kd of the PROTAC for one of the proteins.

  • Positive Cooperativity (α > 1): The formation of the ternary complex is favored, and the complex is more stable than the individual binary complexes. This is often due to favorable protein-protein interactions between the POI and the E3 ligase.

  • Negative Cooperativity (α < 1): The formation of the ternary complex is disfavored, potentially due to steric hindrance or unfavorable protein-protein interactions.

  • No Cooperativity (α = 1): The binding of the two proteins to the PROTAC is independent.

The following table summarizes representative biophysical data for PROTACs, illustrating the range of values that can be expected. It is important to note that these values are highly dependent on the specific PROTAC, target protein, E3 ligase, and the experimental conditions.

ParameterDescriptionRepresentative Value RangeReference
Binary Kd (PROTAC to POI) Dissociation constant for the interaction between the PROTAC and the target protein.1 nM - 10 µM
Binary Kd (PROTAC to E3 Ligase) Dissociation constant for the interaction between the PROTAC and the E3 ligase.10 nM - 10 µM
Ternary Kd Apparent dissociation constant for the formation of the ternary complex.0.1 nM - 1 µM
Cooperativity (α) Ratio of binary Kd to ternary Kd.0.1 - 100+
Association Rate (kon) Rate of formation of the ternary complex.104 - 106 M-1s-1
Dissociation Rate (koff) Rate of dissociation of the ternary complex.10-4 - 10-2 s-1

Experimental Protocols

The characterization of ternary complex formation is crucial for the development of effective PROTACs. The following are detailed protocols for key biophysical assays used to quantify the interactions between a PROTAC, a target protein, and an E3 ligase.

Protocol 1: PROTAC Synthesis via Amide Bond Formation

This protocol describes a general method for conjugating the carboxylic acid of this compound to an amine-functionalized warhead or E3 ligase ligand.

Materials:

  • This compound

  • Amine-functionalized warhead or E3 ligase ligand

  • Coupling reagent (e.g., HATU, COMU)

  • Base (e.g., DIPEA, 2,6-lutidine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Activation of Carboxylic Acid: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the anhydrous solvent.

  • Add the coupling reagent (1.1 equivalents) and the base (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amide Coupling: To the activated linker solution, add the amine-functionalized warhead or E3 ligase ligand (1.0-1.2 equivalents) dissolved in a minimal amount of the anhydrous solvent.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC conjugate.

  • Characterize the final product by NMR and high-resolution mass spectrometry to confirm its identity and purity.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, providing kinetic data (kon and koff) and affinity (Kd).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, SA)

  • Purified target protein (POI)

  • Purified E3 ligase complex (e.g., VCB complex for VHL)

  • PROTAC synthesized with this compound

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (for covalent coupling) or streptavidin (for capture of biotinylated protein)

Procedure:

  • Immobilization of E3 Ligase: Immobilize the purified E3 ligase onto the sensor chip surface. This can be achieved through amine coupling or by capturing a biotinylated E3 ligase on a streptavidin-coated chip.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

    • Monitor the binding and dissociation phases in real-time.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary kon, koff, and Kd.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • Monitor the binding and dissociation phases.

    • Fit the sensorgrams to a 1:1 binding model to determine the apparent kon, koff, and Kd for the formation of the ternary complex.

  • Data Analysis and Cooperativity Calculation:

    • Calculate the cooperativity factor (α) using the formula: α = Kd (binary) / Kd (ternary).

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and the dissociation constant (Kd).

Materials:

  • Isothermal titration calorimeter

  • Purified target protein (POI)

  • Purified E3 ligase complex

  • PROTAC synthesized with this compound

  • Dialysis buffer (ensure all components are in the same buffer to minimize heats of dilution)

Procedure:

  • Binary Titration (PROTAC into E3 Ligase):

    • Fill the ITC cell with a solution of the purified E3 ligase (e.g., 10-20 µM).

    • Fill the injection syringe with a solution of the PROTAC at a concentration 10-15 times higher than the E3 ligase.

    • Perform a series of injections of the PROTAC into the E3 ligase solution, measuring the heat change after each injection.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine the binary Kd, ΔH, and stoichiometry (n).

  • Binary Titration (PROTAC into POI):

    • Repeat the procedure from step 1, with the POI in the cell and the PROTAC in the syringe.

  • Ternary Titration (PROTAC into POI + E3 Ligase):

    • Prepare a solution containing both the POI and the E3 ligase in the ITC cell.

    • Titrate the PROTAC into this mixture.

    • Analyze the data to determine the apparent Kd for ternary complex formation.

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) from the binary and ternary Kd values.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in PROTAC-mediated protein degradation and the experimental workflows for their characterization.

PROTAC_Mechanism PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

SPR_Workflow Start Start Immobilize Immobilize E3 Ligase on Sensor Chip Start->Immobilize Binary_Analysis Binary Interaction Analysis (PROTAC injections) Immobilize->Binary_Analysis Ternary_Analysis Ternary Complex Analysis (PROTAC + POI injections) Immobilize->Ternary_Analysis Data_Acquisition Real-time Data Acquisition (Sensorgrams) Binary_Analysis->Data_Acquisition Ternary_Analysis->Data_Acquisition Kinetic_Fitting Kinetic Model Fitting (kon, koff, Kd) Data_Acquisition->Kinetic_Fitting Cooperativity_Calc Calculate Cooperativity (α) Kinetic_Fitting->Cooperativity_Calc End End Cooperativity_Calc->End

Caption: SPR experimental workflow for ternary complex analysis.

Conclusion

This compound is a versatile and effective linker for the design and synthesis of PROTACs. Its physicochemical properties contribute to improved solubility and provide the necessary flexibility for the formation of stable and productive ternary complexes. The in-depth biophysical characterization of these complexes, using techniques such as SPR and ITC, is essential for understanding the structure-activity relationships that govern PROTAC efficacy. The detailed protocols and representative data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs incorporating this and similar PEG-based linkers, ultimately accelerating the development of this promising new class of therapeutics. As our understanding of the intricate interplay between the linker, the target protein, and the E3 ligase continues to grow, so too will our ability to rationally design PROTACs with enhanced potency, selectivity, and drug-like properties.

References

The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linker Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the revolutionary field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system. A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects the two. While the ligands provide specificity, the linker is far from a passive spacer; it is a crucial determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This in-depth technical guide delves into the core principles of PROTAC linker chemistry, providing a comprehensive resource for researchers in drug discovery and development.

The Central Role of the Linker in PROTAC Function

The primary function of the PROTAC linker is to bridge the POI and an E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase). This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome. The linker's characteristics—its length, composition, rigidity, and attachment points—profoundly influence the stability and conformation of this ternary complex, which in turn dictates the efficiency of protein degradation.

A well-designed linker can foster favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to more potent degradation. Conversely, a suboptimal linker can introduce steric hindrance or promote unproductive binding modes, resulting in reduced degradation.

PROTAC Signaling Pathway and Mechanism of Action

The general mechanism of action for a PROTAC involves several key steps, as illustrated in the signaling pathway diagram below. The process begins with the PROTAC molecule entering the cell and simultaneously binding to the target Protein of Interest (POI) and an E3 ubiquitin ligase. This binding event forms a ternary complex, bringing the POI in close proximity to the E3 ligase. The E3 ligase then facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. Following polyubiquitination, the POI is recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can catalytically repeat the cycle.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination E2 E2-Ub Enzyme E2->Ternary_Complex Provides Ub Ub Ubiquitin Ub->E2 Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Classification and Properties of PROTAC Linkers

PROTAC linkers are broadly categorized based on their chemical composition and flexibility. The choice of linker type has significant implications for the physicochemical properties and biological activity of the resulting PROTAC.

Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains

Alkyl and polyethylene glycol (PEG) chains are the most commonly used flexible linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.

  • Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.

  • PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule. Approximately 54% of reported PROTACs utilize PEG linkers.

Rigid Linkers

Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.

"Clickable" Linkers

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular and efficient method for PROTAC synthesis. This approach allows for the modular assembly of PROTACs, facilitating the rapid generation of libraries with diverse linkers. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.

Quantitative Impact of Linker Chemistry on PROTAC Performance

The following tables summarize quantitative data from published studies, illustrating the profound impact of linker modifications on the degradation of key therapeutic targets.

Impact of Linker Length on BRD4 Degradation

Bromodomain-containing protein 4 (BRD4) is a well-characterized target for PROTAC-mediated degradation. The length of the linker has been shown to be a critical parameter for optimizing the degradation of BRD4.

Table 1: Impact of Linker Length on Degradation of BRD4

PROTAC Linker Type Linker Length (atoms) DC50 (nM) Dmax (%) Reference
PROTAC 17 PEG - >1000 <10
MZ1 PEG 8 29 >90
ARV-825 PEG 13 <1 >95

| QCA570 | Alkyl-aryl | - | ~1 | >90 | |

DC50: concentration for 50% degradation; Dmax: maximum degradation.

Impact of Linker Composition on BTK Degradation

Bruton's tyrosine kinase (BTK) is another important target, particularly in the context of B-cell malignancies. Studies have shown that both linker length and composition are crucial for efficient BTK degradation.

Table 2: Impact of Linker Modifications on Degradation of BTK

PROTAC Linker Type Key Linker Feature DC50 (nM) Dmax (%) Reference
RNC-1 PEG Reversible non-covalent ~100 ~50
RC-1 PEG Reversible covalent 6.6 >85
IRC-1 PEG Irreversible covalent >1000 Minimal
PROTAC (9) PEG 8-atom linker >100 <20

| PROTAC (11) | PEG | 11-atom linker | ~10 | >80 | |

DC50: concentration for 50% degradation; Dmax: maximum degradation.

Impact of Linker Flexibility on Androgen Receptor (AR) Degradation

The Androgen Receptor (AR) is a key driver of prostate cancer. The flexibility of the PROTAC linker has been shown to influence AR degradation.

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

PROTAC Linker Type Degradation of AR in 22Rv1 cells (at 3 µM) Reference
Parent PROTAC Flexible (PEG) Exhibited degradation

| Rigidified PROTAC | Rigid (Disubstituted Alkene) | More potent degradation | |

Experimental Protocols

This section provides detailed methodologies for key experiments in PROTAC linker chemistry research.

Synthesis of a PEG-based PROTAC Linker and PROTAC Assembly

This protocol describes a general method for synthesizing a PROTAC using a PEG linker via amide bond formation and click chemistry.

Protocol 1: Synthesis of an Amide-Linked PROTAC with a PEG Linker

Step 1: Amide Coupling of Component A with Amine-PEG-Boc

  • Reagents and Materials:

    • Component A-COOH (warhead or E3 ligase ligand with a carboxylic acid) (1.0 eq)

    • Amine-PEGn-Boc (1.1 eq)

    • HATU (1,2-di-2-propanyl-3-[[bis(dimethylamino)methyl]diazen-1-ium-1-yl]triazacyclopenta-1,4-diene;hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add Amine-PEGn-Boc to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over

In-depth Technical Guide: Ms-PEG3-CH2CH2COOH (CAS Number: 2306832-21-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ms-PEG3-CH2CH2COOH, with CAS number 2306832-21-1, is a discrete polyethylene glycol (PEG) derivative that serves as a critical linker in the development of advanced bioconjugates. Its chemical structure incorporates a methanesulfonyl (mesyl) group, a triethylene glycol (PEG3) spacer, and a terminal carboxylic acid. This heterobifunctional architecture makes it a versatile tool in the fields of targeted drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG3 spacer enhances solubility and provides optimal spatial separation between the conjugated molecules, which is crucial for their biological activity.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This information is essential for researchers in calculating stoichiometry for conjugation reactions and for the overall characterization of the resulting conjugates.

PropertyValue
CAS Number 2306832-21-1
Molecular Formula C10H20O8S
Molecular Weight 300.33 g/mol
Appearance Solid
Purity Typically ≥95%
Storage Conditions Store at -20°C for long-term stability

Applications in Drug Development

This compound is primarily utilized as a linker in the synthesis of two cutting-edge therapeutic modalities: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, a monoclonal antibody is linked to a potent cytotoxic payload. The linker plays a pivotal role in the stability and efficacy of the ADC. This compound can be used to connect the antibody to the drug. The PEG component can improve the solubility and pharmacokinetic profile of the ADC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. A linker is required to connect the target-binding ligand to the E3 ligase-binding ligand. PEG-based linkers like this compound are valuable in PROTAC design to modulate solubility and cell permeability.

Experimental Protocols

Disclaimer: The following protocols are illustrative examples and may require optimization for specific applications.

Representative Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the steps for conjugating a drug to an antibody using a PEG linker with a terminal carboxylic acid.

Step 1: Activation of the Carboxylic Acid on the Linker

  • Dissolve this compound in an anhydrous organic solvent (e.g., DMF or DMSO).

  • Add an activating agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester.

  • Stir the reaction at room temperature for 1-2 hours.

Step 2: Conjugation of the Activated Linker to the Drug

  • Dissolve the drug molecule (containing a suitable nucleophile, such as an amine) in an appropriate solvent.

  • Add the activated linker solution to the drug solution.

  • Stir the reaction at room temperature overnight.

  • Purify the drug-linker conjugate using chromatography (e.g., HPLC).

Step 3: Antibody Reduction (if necessary)

  • If conjugating to cysteine residues, partially reduce the antibody's interchain disulfide bonds using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Incubate for a controlled period to achieve the desired number of free thiols.

  • Remove the reducing agent using a desalting column.

Step 4: Conjugation of the Drug-Linker to the Antibody

  • Dissolve the purified drug-linker conjugate in a conjugation buffer.

  • Add the drug-linker solution to the (reduced) antibody solution.

  • Incubate the reaction for several hours at a controlled temperature (e.g., 4°C or room temperature).

  • Quench the reaction by adding an excess of a small molecule scavenger (e.g., N-acetylcysteine for maleimide chemistry).

Step 5: Purification and Characterization of the ADC

  • Purify the ADC using size-exclusion chromatography (SEC) or protein A chromatography to remove unconjugated drug-linker and free antibody.

  • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Representative Protocol for PROTAC Synthesis

This protocol describes a modular approach to synthesizing a PROTAC using a PEG linker with a terminal carboxylic acid.

Step 1: Synthesis of Linker-Ligand 1 (E3 Ligase Ligand)

  • Activate the carboxylic acid of this compound using a coupling agent like HATU or HOBt in the presence of a base such as DIPEA in an anhydrous solvent like DMF.

  • Add the E3 ligase ligand (containing a free amine) to the activated linker solution.

  • Stir the reaction at room temperature until completion (monitored by LC-MS).

  • Purify the linker-E3 ligase ligand conjugate by chromatography.

Step 2: Coupling of Linker-Ligand 1 to Ligand 2 (Target Protein Ligand)

  • The other end of the linker (the mesyl group in this case) can be displaced by a nucleophile on the target protein ligand.

  • Dissolve the purified linker-E3 ligase ligand conjugate and the target protein ligand (with a suitable nucleophilic group, e.g., a phenol or amine) in an appropriate solvent.

  • Add a non-nucleophilic base (e.g., cesium carbonate or potassium carbonate) to facilitate the reaction.

  • Stir the reaction, potentially with heating, until completion (monitored by LC-MS).

  • Purify the final PROTAC molecule using preparative HPLC.

Visualizations

General Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Characterization Antibody Antibody Conjugation_Step Conjugation Antibody->Conjugation_Step Linker-Payload Linker-Payload Linker-Payload->Conjugation_Step Purification Purification Conjugation_Step->Purification Characterization Characterization Purification->Characterization Final_ADC Final_ADC Characterization->Final_ADC Final ADC

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Mechanism of Action of a PROTAC

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

Caption: The catalytic cycle of a PROTAC leading to targeted protein degradation.

Safety and Handling

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, -20°C is recommended.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable chemical tool for the construction of sophisticated bioconjugates. Its defined structure and versatile reactive groups allow for the precise engineering of ADCs and PROTACs. While specific experimental data for this particular linker is limited in publicly accessible literature, the provided general protocols and conceptual diagrams offer a solid foundation for researchers to incorporate this and similar PEG linkers into their drug development pipelines. Further optimization and characterization will be necessary to tailor its use for specific biological targets and therapeutic applications.

An In-depth Technical Guide to the Solubility and Stability of Ms-PEG3-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the solubility and stability of Ms-PEG3-CH2CH2COOH, a monodisperse polyethylene glycol (PEG) derivative featuring a terminal carboxylic acid. This document is intended for researchers, scientists, and drug development professionals utilizing this bifunctional linker in applications such as bioconjugation, drug delivery, and the formation of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties of this compound

This compound, also known as m-PEG3-propionic acid, possesses a discrete chain length of three ethylene glycol units, end-capped with a methyl ether and a propionic acid group. The hydrophilic PEG spacer enhances the aqueous solubility of conjugated molecules, a critical attribute for many biomedical applications. The terminal carboxylic acid provides a versatile handle for conjugation to amine-containing molecules through the formation of a stable amide bond, typically facilitated by carbodiimide coupling agents like EDC or HATU.

A diagram of the chemical structure is presented below.

cluster_0 CH3 CH₃ O1 O CH3->O1 C1 CH₂ O1->C1 C2 CH₂ C1->C2 O2 O C2->O2 C3 CH₂ O2->C3 C4 CH₂ C3->C4 O3 O C4->O3 C5 CH₂ O3->C5 C6 CH₂ C5->C6 C7 C C6->C7 O4 OH C7->O4 O5 O C7->O5

Caption: Chemical structure of this compound.

Solubility Profile

The solubility of this compound is a key parameter for its handling and application. The presence of the hydrophilic PEG chain generally imparts good solubility in aqueous solutions and a range of organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively reported in peer-reviewed literature and can vary between suppliers. The table below summarizes the available information, highlighting the existing discrepancies. Researchers are strongly encouraged to determine solubility experimentally for their specific solvent systems and conditions.

Solvent SystemReported SolubilityReferenceNotes
Aqueous Media<1 mg/mL (slightly soluble or insoluble)[1]This value may be specific to certain buffer conditions or product purity.
Not Specified147.0 mg/mL[2]The solvent is not specified, but this higher value is more consistent with the expected properties of a short-chain PEG-acid.
Not Specified256.0 mg/mL[2]Another high solubility value from the same source, suggesting good overall solubility.
Organic SolventsSoluble in most organic solventsQualitative assessment from multiple sources. Good solubility is expected in polar organic solvents like DMF, DMSO, and alcohols.
Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

  • pH: In aqueous solutions, the solubility is pH-dependent due to the presence of the carboxylic acid group. At pH values above the pKa of the carboxylic acid (typically around 4.5-5.0), the carboxylate form will predominate, leading to increased aqueous solubility.

  • Temperature: Solubility generally increases with temperature, although this should be balanced with the potential for thermal degradation.

  • Solvent Polarity: As an amphiphilic molecule, it is expected to be soluble in a range of polar and some non-polar organic solvents. Studies on similar PEG derivatives have shown good solubility in solvents like tetrahydrofuran (THF), chloroform, and dimethyl sulfoxide (DMSO).

  • Presence of Salts: The ionic strength of the aqueous solution can impact solubility, with high salt concentrations potentially leading to a "salting-out" effect.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • HPLC or other suitable quantitative analytical method

Procedure:

  • Add an excess amount of this compound to a vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Centrifuge the vial to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtered supernatant using a validated analytical method (e.g., HPLC).

  • Repeat the measurement in triplicate to ensure accuracy.

The workflow for this experimental protocol is visualized below.

start Start add_excess Add excess this compound to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent equilibrate Equilibrate on shaker (24-48h at constant T) add_solvent->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant centrifuge->filter quantify Quantify concentration (e.g., HPLC) filter->quantify end End quantify->end

Caption: Experimental workflow for solubility determination.

Stability Profile and Storage Recommendations

Understanding the stability of this compound is crucial for its effective use and to ensure the integrity of its conjugates. The primary degradation pathways for PEG-containing molecules are thermo-oxidative degradation and hydrolysis of the ether linkages.

Key Factors Affecting Stability

Several environmental factors can influence the stability of this compound:

  • Temperature: Elevated temperatures accelerate both oxidative degradation and hydrolysis.

  • Oxygen: The presence of oxygen is a key driver for oxidative degradation of the PEG backbone.

  • Light: Exposure to light, particularly UV light, can promote the formation of free radicals and accelerate degradation.

  • pH: The ether linkages of the PEG chain are generally stable at neutral pH but can undergo cleavage under strong acidic or basic conditions, especially at higher temperatures.

  • Incompatible Materials: Strong oxidizing agents, reducing agents, strong acids, and strong alkalis should be avoided.

A diagram illustrating the factors that can lead to the degradation of this compound is provided below.

cluster_0 Factors Affecting Stability Temp Elevated Temperature Degradation Degradation (Chain Scission, Oxidation) Temp->Degradation Oxygen Oxygen (Air) Oxygen->Degradation Light Light Exposure Light->Degradation pH Extreme pH (Strong Acid/Base) pH->Degradation Molecule This compound

Caption: Factors influencing the stability of this compound.

Degradation Pathways and Products
  • Thermo-oxidative Degradation: This is a primary degradation pathway and involves the formation of hydroperoxides, followed by chain scission of the PEG backbone. This process can lead to the formation of various degradation products, including aldehydes (such as formaldehyde and acetaldehyde), formic acid, and other low molecular weight esters. The formation of acidic byproducts can lead to a decrease in the pH of unbuffered solutions over time.

  • Hydrolysis: The ether bonds in the PEG backbone are generally resistant to hydrolysis. However, under forcing conditions (strong acids or bases and elevated temperatures), cleavage of these bonds can occur, leading to fragmentation of the PEG chain.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended:

FormTemperatureAtmosphereLight ConditionDurationReference
Powder-20°CInert gas (Argon or Nitrogen)In the darkUp to 3 years[1]
In Solvent-80°CInert gas (Argon or Nitrogen)In the darkUp to 2 years[1]

For handling, it is advised to allow the container to warm to room temperature before opening to prevent moisture condensation. After use, the container should be flushed with an inert gas before resealing.

Experimental Protocol for Accelerated Stability Study

This protocol provides a framework for assessing the stability of this compound under stressed conditions to predict its long-term stability.

Materials:

  • This compound

  • Selected solvent (e.g., water, buffer at a specific pH)

  • Vials with screw caps

  • Temperature-controlled ovens or incubators

  • HPLC with a suitable detector (e.g., UV, MS)

Procedure:

  • Prepare solutions of this compound at a known concentration in the chosen solvent(s).

  • Aliquot the solutions into multiple vials.

  • Place the vials in temperature-controlled ovens at various elevated temperatures (e.g., 4°C as control, 25°C, 40°C, and 60°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each temperature condition.

  • Analyze the samples by a stability-indicating HPLC method to:

    • Quantify the remaining percentage of intact this compound.

    • Detect and quantify the formation of any degradation products.

  • Plot the percentage of remaining this compound against time for each temperature.

  • The degradation kinetics can be modeled (e.g., using first-order kinetics) to estimate the shelf-life at the recommended storage temperature.

Conclusion

This compound is a valuable tool in bioconjugation and drug development, with its solubility and stability being critical parameters for its successful application. This guide has summarized the available data, highlighted the factors influencing these properties, and provided detailed experimental protocols for their determination. By understanding and controlling these parameters, researchers can ensure the quality and performance of this compound and its derivatives in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of Ms-PEG3-CH2CH2COOH in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of the bifunctional linker, Ms-PEG3-CH2CH2COOH, and its application in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the ubiquitin-proteasome system to induce the degradation of specific target proteins. The linker component is a critical determinant of PROTAC efficacy, influencing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.

The this compound linker features a triethylene glycol (PEG3) spacer to enhance solubility and provide optimal spatial separation. It is functionalized with a terminal mesylate group, a good leaving group for nucleophilic substitution, and a carboxylic acid for amide bond formation. This allows for the sequential and controlled conjugation of a target protein ligand (warhead) and an E3 ligase ligand.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its precursors.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical PurityTypical Yield
tert-Butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoateC13H26O6278.34>95%Commercially Available
tert-Butyl 3-(2-(2-(2-(methylsulfonyloxy)ethoxy)ethoxy)ethoxy)propanoateC14H28O8S356.43>95%~90-95%
This compoundC10H20O8S300.32>95%>95%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from the commercially available tert-butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate.

Step 1: Mesylation of tert-Butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate

  • Materials:

    • tert-Butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate (1.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA) (1.5 eq)

    • Methanesulfonyl chloride (MsCl) (1.2 eq)

    • Argon or Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve tert-Butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triethylamine to the stirred solution.

    • Add methanesulfonyl chloride dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-(2-(2-(2-(methylsulfonyloxy)ethoxy)ethoxy)ethoxy)propanoate. The crude product can often be used in the next step without further purification.

Step 2: Deprotection of the tert-Butyl Ester

  • Materials:

    • tert-Butyl 3-(2-(2-(2-(methylsulfonyloxy)ethoxy)ethoxy)ethoxy)propanoate (1.0 eq)

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA) (10-20% v/v in DCM)

  • Procedure:

    • Dissolve the crude product from Step 1 in DCM.

    • Add the TFA/DCM solution to the mixture at room temperature.

    • Stir the reaction for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting crude this compound can be purified by flash column chromatography on silica gel to yield the final product as a colorless oil.

Protocol 2: Application in PROTAC Synthesis - Sequential Conjugation

This protocol outlines the general procedure for using this compound to link a warhead (with a nucleophilic handle, e.g., an amine) and an E3 ligase ligand (with an amine handle).

Step 1: Reaction of the Mesylate with the Warhead

  • Materials:

    • This compound (1.0 eq)

    • Warhead-NH2 (1.1 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Diisopropylethylamine (DIPEA) (2.0 eq)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • Dissolve this compound and the amine-containing warhead in anhydrous DMF under an inert atmosphere.

    • Add DIPEA to the reaction mixture.

    • Heat the reaction to 50-60 °C and stir for 12-24 hours, or until reaction completion as monitored by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product (Warhead-NH-PEG3-CH2CH2COOH) by flash column chromatography or preparative HPLC.

Step 2: Amide Coupling with the E3 Ligase Ligand

  • Materials:

    • Warhead-NH-PEG3-CH2CH2COOH (1.0 eq)

    • E3 Ligase Ligand-NH2 (1.1 eq)

    • Anhydrous DMF

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • Dissolve Warhead-NH-PEG3-CH2CH2COOH in anhydrous DMF under an inert atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the amine-containing E3 ligase ligand to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC molecule by flash column chromatography or preparative HPLC.

Visualizations

Synthesis of this compound start tert-Butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate intermediate tert-Butyl 3-(2-(2-(2-(methylsulfonyloxy)ethoxy)ethoxy)ethoxy)propanoate start->intermediate MsCl, TEA DCM, 0°C to rt final This compound intermediate->final TFA, DCM rt

Caption: Synthesis of this compound.

PROTAC Assembly Workflow linker This compound intermediate Warhead-Linker-COOH linker->intermediate 1. DIPEA, DMF warhead Warhead-NH2 warhead->intermediate e3_ligand E3 Ligase Ligand-NH2 protac Final PROTAC e3_ligand->protac intermediate->protac 2. HATU, DIPEA, DMF

Caption: PROTAC assembly workflow.

PROTAC Structure warhead Warhead linker This compound (Linker) warhead->linker Conjugation e3_ligand E3 Ligase Ligand linker->e3_ligand Conjugation

Caption: General PROTAC structure.

References

Application of Ms-PEG3-CH2CH2COOH in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Ms-PEG3-CH2CH2COOH is a valuable bifunctional linker used to synthesize a Proteolysis Targeting Chimera (PROTAC) for targeted protein degradation. This discrete polyethylene glycol (PEG) linker, characterized by a methanesulfonyl (Ms) group at one end and a carboxylic acid at the other, offers a defined length to optimally orient the two ligands of a PROTAC, enhancing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.

Application Notes

Introduction

This compound is a monodisperse PEG linker that is instrumental in the fields of targeted therapy and drug development.[1] Its structure incorporates a methanesulfonyl group, which can serve as a reactive handle, and a terminal carboxylic acid, enabling covalent conjugation to amine-containing molecules. This short-chain PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugates.[2] The defined three-unit PEG chain provides a precise spacer length, which is crucial for optimizing the biological activity of complex molecules like Antibody-Drug Conjugates (ADCs) and PROTACs.[3][4]

The primary applications for this compound include:

  • PROTAC Synthesis: As a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.[5] The PEG component improves the solubility and cell permeability of the PROTAC molecule.

  • Antibody-Drug Conjugate (ADC) Development: To attach a cytotoxic payload to an antibody. The hydrophilic PEG linker can reduce aggregation, improve the pharmacokinetic profile, and allow for a higher drug-to-antibody ratio (DAR).

  • Bioconjugation: For the modification of proteins, peptides, and other biomolecules where a hydrophilic spacer is beneficial.

Physicochemical and Handling Information

Proper handling and storage of this compound are essential to maintain its integrity.

PropertyValueReference
Molecular Weight 300.33 g/mol
Purity Typically ≥95%
Appearance Solid
Solubility Soluble in water, DMSO, DCM, and DMF
Storage (Powder) -20°C for up to 3 years
Storage (In Solvent) -80°C for up to 6 months

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol details the coupling of an amine-containing E3 ligase ligand to this compound, followed by conjugation to a target protein ligand.

Step 1: Activation of this compound

  • Dissolve this compound (1.0 equivalent) in anhydrous Dimethylformamide (DMF).

  • Add a coupling reagent such as HATU (1.1 equivalents) and an amine base like DIPEA (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid group.

Step 2: Conjugation to E3 Ligase Ligand

  • Dissolve the amine-containing E3 ligase ligand (e.g., a pomalidomide derivative) (1.0 equivalent) in anhydrous DMF.

  • Add the E3 ligase ligand solution to the activated this compound mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress using LC-MS.

  • Upon completion, purify the product by reverse-phase HPLC to obtain the E3 Ligand-Linker conjugate.

Step 3: Conjugation to Target Protein Ligand

This step assumes the target protein ligand has a suitable reactive group to displace the methanesulfonyl group of the linker.

  • Dissolve the E3 Ligand-Linker conjugate (1.0 equivalent) and the target protein ligand (1.2 equivalents) in a suitable solvent such as DMSO.

  • Add a base (e.g., potassium carbonate) to facilitate the nucleophilic substitution reaction.

  • Heat the reaction mixture (e.g., to 80°C) and stir overnight.

  • Monitor the formation of the final PROTAC by LC-MS.

  • Purify the final PROTAC molecule using reverse-phase HPLC.

Protocol 2: General Procedure for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the conjugation of this compound to a cytotoxic drug and its subsequent attachment to an antibody.

Step 1: Drug-Linker Synthesis

  • Activate the carboxylic acid of this compound (1.0 equivalent) using EDC (1.5 equivalents) and sulfo-NHS (1.5 equivalents) in an appropriate buffer (e.g., MES buffer, pH 4.7-6.0) for 15-30 minutes at room temperature.

  • Dissolve the amine-containing cytotoxic drug (1.0 equivalent) in a suitable solvent (e.g., DMSO).

  • Add the drug solution to the activated linker solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5 and stir for 2 hours at room temperature.

  • Purify the drug-linker conjugate by reverse-phase HPLC.

Step 2: Antibody Conjugation

  • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • The methanesulfonyl group of the drug-linker conjugate can be used for site-specific conjugation to engineered cysteine residues on the antibody via a Michael addition reaction.

  • Dissolve the drug-linker conjugate in a co-solvent such as DMSO and add it to the antibody solution in a 5-10 fold molar excess.

  • Allow the reaction to proceed at room temperature for 4 hours.

  • Remove the unreacted drug-linker and co-solvent using a suitable method such as tangential flow filtration (TFF) or size-exclusion chromatography (SEC).

  • Characterize the resulting ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Quantitative Data

The choice of linker can significantly impact the properties of a bioconjugate. The following tables summarize representative data on how PEG linkers affect ADC and PROTAC performance.

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0x
PEG4~5.20.6x
PEG8~3.80.4x
PEG12~2.50.3x

Data from a study on non-binding IgG conjugated to MMAE with a DAR of 8.

Table 2: Influence of PEG Linker Length on Ligand Binding Affinity

LinkerIC50 (nM)Target Receptor
Mini-PEG (short)0.23GRPR
PEG28 (long)0.54GRPR

Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR).

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Molecule E3 Ligase Ligand Linker (this compound) Target Protein Ligand TargetProtein Target Protein (Protein of Interest) PROTAC:f2->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC:f0->E3Ligase Recruits TernaryComplex Ternary Complex (Target-PROTAC-E3) TargetProtein->TernaryComplex Proteasome Proteasome TargetProtein->Proteasome Recognition E3Ligase->TernaryComplex Ubiquitin Ubiquitin TernaryComplex->Ubiquitin Ubiquitination Ubiquitin->TargetProtein Tags Protein DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

ADC_Synthesis_Workflow cluster_1 ADC Synthesis Workflow start Start drug_linker_synthesis Step 1: Drug-Linker Synthesis (Activate Linker & Conjugate to Drug) start->drug_linker_synthesis purify_dl Purify Drug-Linker Conjugate (Reverse-Phase HPLC) drug_linker_synthesis->purify_dl conjugation Step 3: Conjugation (Drug-Linker + Antibody) purify_dl->conjugation antibody_prep Step 2: Antibody Preparation (Buffer Exchange) antibody_prep->conjugation purify_adc Step 4: ADC Purification (SEC or TFF) conjugation->purify_adc characterization Step 5: Characterization (DAR, Purity, Aggregation) purify_adc->characterization end Final ADC characterization->end

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

References

Application Notes and Protocols for m-PEG3-CH2CH2COOH Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of m-PEG3-CH2CH2COOH, a heterobifunctional linker commonly employed in bioconjugation and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The methoxy-terminated polyethylene glycol (PEG) chain imparts increased hydrophilicity and biocompatibility to the conjugate, while the terminal carboxylic acid allows for covalent linkage to amine-containing molecules.

Overview of m-PEG3-CH2CH2COOH

m-PEG3-CH2CH2COOH is a PEG-based linker featuring a terminal carboxylic acid. The "m" designates a methoxy group, which is chemically inert, ensuring that reactivity is directed to the carboxyl end. This functional group can be activated to react with primary amines, forming stable amide bonds. Its primary application is as a flexible spacer to connect two molecular entities, such as a protein-targeting ligand and an E3 ligase ligand in a PROTAC.[1]

Chemical and Physical Properties

PropertyValue
Molecular Formula C10H20O6
Molecular Weight 236.26 g/mol
Appearance Solid or viscous oil
Solubility Soluble in water and most organic solvents

Reaction Principle: Amide Bond Formation

The conjugation of m-PEG3-CH2CH2COOH to an amine-containing molecule is typically achieved through a two-step process involving the activation of the carboxylic acid group.

  • Activation of the Carboxylic Acid: The carboxyl group is activated using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester that is reactive towards primary amines.[2]

  • Amine Coupling (Aminolysis): The activated NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, with NHS being released as a byproduct.[3]

This two-step approach is favored as it improves reaction efficiency and minimizes side reactions compared to a one-pot reaction with only EDC.

Experimental Protocols

The following protocols provide a general framework for the conjugation of m-PEG3-CH2CH2COOH to an amine-containing molecule (e.g., a protein, peptide, or small molecule ligand). Optimization of the reaction conditions, particularly the molar ratios of reactants, may be necessary depending on the specific substrates.

Activation of m-PEG3-CH2CH2COOH with EDC/NHS

This protocol describes the formation of the amine-reactive NHS ester of the PEG linker.

Materials:

  • m-PEG3-CH2CH2COOH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve m-PEG3-CH2CH2COOH in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).

  • In a separate tube, dissolve EDC and NHS in the Activation Buffer. For optimal activation, use a molar excess of EDC and NHS relative to the PEG linker.

  • Add the EDC/NHS solution to the m-PEG3-CH2CH2COOH solution.

  • Allow the reaction to proceed at room temperature for 15-60 minutes. The resulting solution containing the activated m-PEG3-CH2CH2-CO-NHS can be used immediately for the next step.

Quantitative Parameters for Activation:

ParameterRecommended RangeNotes
Molar Ratio (PEG:EDC:NHS) 1 : (1.2 - 5) : (1.2 - 5)A slight to moderate excess of EDC and NHS is recommended to drive the reaction to completion.[4]
Reaction Time 15 - 60 minutesLonger reaction times may be required for less reactive carboxyl groups.[5]
Temperature Room Temperature (20-25°C)
pH 4.5 - 6.0This pH range is optimal for EDC activity and minimizes hydrolysis of the NHS ester.
Conjugation of Activated PEG Linker to an Amine-Containing Molecule

This protocol outlines the reaction of the activated m-PEG3-CH2CH2-CO-NHS with a primary amine.

Materials:

  • Activated m-PEG3-CH2CH2-CO-NHS solution (from Protocol 3.1)

  • Amine-containing molecule

  • Conjugation Buffer: 0.1 M phosphate-buffered saline (PBS) or bicarbonate buffer, pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

Procedure:

  • Dissolve the amine-containing molecule in the Conjugation Buffer.

  • Add the activated m-PEG3-CH2CH2-CO-NHS solution to the amine-containing molecule solution.

  • Allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C with gentle mixing.

  • (Optional) Quench the reaction by adding the Quenching Solution to consume any unreacted NHS ester.

  • Purify the conjugate using an appropriate chromatographic technique (see Section 4).

Quantitative Parameters for Conjugation:

ParameterRecommended RangeNotes
Molar Ratio (NHS-ester:Amine) 1 : (1 - 2)An equimolar or slight excess of the amine can be used. For precious amines, a slight excess of the NHS ester may be preferable.
Reaction Time 2 hours at RT to overnight at 4°CThe reaction is typically complete within a few hours at room temperature.
Temperature 4°C to 25°CLower temperatures can be used to minimize degradation of sensitive molecules.
pH 7.2 - 8.5A slightly basic pH deprotonates the primary amine, increasing its nucleophilicity.

Purification of the Conjugate

Purification of the PEGylated product is crucial to remove unreacted starting materials and byproducts. The choice of purification method will depend on the properties of the conjugate.

  • Size Exclusion Chromatography (SEC): This is a common method for separating the larger PEGylated conjugate from smaller molecules like unreacted PEG linker, EDC, and NHS.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that can separate the desired conjugate from unreacted starting materials and potential side products based on hydrophobicity.

  • Ion-Exchange Chromatography (IEX): If the charge of the target molecule is significantly altered upon conjugation, IEX can be an effective purification method.

Example RP-HPLC Purification Protocol for a PEGylated Peptide:

ParameterCondition
Column C18 stationary phase
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient A linear gradient from 5% to 95% Mobile Phase B over 30 minutes
Flow Rate 1 mL/min
Detection UV at 214 nm and 280 nm

Application in PROTACs: A Workflow and Signaling Pathway

m-PEG3-CH2CH2COOH is frequently used as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using m-PEG3-CH2CH2COOH typically involves the separate synthesis of the target protein ligand and the E3 ligase ligand, each with a reactive handle (e.g., a primary amine). The m-PEG3-CH2CH2COOH linker is then sequentially conjugated to each ligand using the EDC/NHS chemistry described above.

G cluster_synthesis PROTAC Synthesis ligand_poi Target Protein Ligand (with amine handle) intermediate Ligand-Linker Intermediate ligand_poi->intermediate ligand_e3 E3 Ligase Ligand (with amine handle) protac Final PROTAC Molecule ligand_e3->protac peg_linker m-PEG3-CH2CH2COOH activated_peg Activated PEG-NHS Ester peg_linker->activated_peg EDC, NHS activated_peg->intermediate Couple to Ligand 1 intermediate->protac Couple to Ligand 2

PROTAC Synthesis Workflow
PROTAC Signaling Pathway: BRD4 Degradation

A common target for PROTAC-mediated degradation is the bromodomain-containing protein 4 (BRD4), which is implicated in cancer. PROTACs targeting BRD4 often utilize a ligand for the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligase connected via a PEG linker.

The following diagram illustrates the mechanism of action of a BRD4-targeting PROTAC that recruits the VHL E3 ligase.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (BRD4 Ligand-PEG-VHL Ligand) Ternary Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary BRD4 BRD4 Target Protein BRD4->Ternary VHL_complex VHL E3 Ligase Complex VHL_complex->Ternary Ub_BRD4 Poly-ubiquitinated BRD4 Ternary->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_BRD4->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated degradation of BRD4

In this pathway, the PROTAC molecule simultaneously binds to BRD4 and the VHL E3 ligase complex, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the BRD4 protein. The poly-ubiquitinated BRD4 is then recognized and degraded by the proteasome, leading to a reduction in BRD4 levels in the cell. The m-PEG3-CH2CH2COOH linker plays a critical role in spanning the distance between the two proteins and facilitating the formation of a productive ternary complex.

References

Application Notes and Protocols for Western Blot Analysis of PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] They function by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex.[2][3][4] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] Unlike traditional inhibitors that merely block protein function, PROTACs lead to the physical removal of the target protein.

Western blotting is a fundamental and widely utilized technique to quantify the degradation of a target protein induced by a PROTAC. This method allows for the determination of key efficacy parameters such as the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved). These application notes provide a detailed protocol for using Western blotting to quantitatively assess PROTAC efficacy.

Signaling Pathway of PROTAC Action

PROTACs co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of a specific protein of interest. The process begins with the PROTAC molecule forming a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, which is then recognized and degraded by the proteasome.

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Efficacy Analysis

A systematic workflow is crucial for obtaining reliable and reproducible data when assessing PROTAC efficacy. The process begins with cell culture and treatment, followed by lysate preparation, protein quantification, and finally, Western blot analysis to determine the extent of protein degradation.

Experimental_Workflow Start Start Cell_Culture 1. Cell Seeding & Culture Start->Cell_Culture PROTAC_Treatment 2. PROTAC Treatment (Dose-Response & Time-Course) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis & Lysate Collection PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Sample_Prep 5. Sample Preparation for SDS-PAGE Protein_Quantification->Sample_Prep SDS_PAGE 6. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 7. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 8. Membrane Blocking Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 11. Chemiluminescent Detection Secondary_Ab->Detection Data_Analysis 12. Data Analysis (Densitometry) Detection->Data_Analysis Results 13. Calculation of % Degradation, DC50, and Dmax Data_Analysis->Results End End Results->End

Experimental workflow for a PROTAC dose-response analysis.

Detailed Experimental Protocol

This protocol outlines the steps for conducting a dose-response or time-course experiment to determine the efficacy of a PROTAC in degrading a target protein.

Materials
  • Cell line expressing the protein of interest

  • Complete cell culture medium

  • PROTAC compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x or 2x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST)

  • Primary antibodies: Anti-target protein antibody and anti-loading control antibody (e.g., GAPDH, β-actin, or α-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure

1. Cell Seeding and Culture

  • Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.

2. PROTAC Treatment

  • For Dose-Response: Prepare serial dilutions of the PROTAC in complete cell culture medium. A suggested concentration range is 0.01 µM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • For Time-Course: Treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 4, 8, 16, or 24 hours).

  • Aspirate the old medium from the cells and add the medium containing the different concentrations of PROTAC or vehicle.

  • Incubate the cells for the predetermined time at 37°C.

3. Cell Lysis

  • After incubation, place the culture plates on ice.

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysates on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

4. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

5. Sample Preparation for SDS-PAGE

  • Add an equal volume of 2x or 4x Laemmli sample buffer to each normalized lysate.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

6. SDS-PAGE and Protein Transfer

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Run the gel to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

7. Immunoblotting

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5-10 minutes each.

8. Detection and Analysis

  • Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with a primary antibody against a loading control protein to normalize for protein loading. Alternatively, if the target protein and loading control have sufficiently different molecular weights, the membrane can be cut and probed simultaneously.

Data Presentation and Analysis

The intensity of the bands on the Western blot is quantified using densitometry software. The level of the target protein is normalized to the corresponding loading control. The percentage of protein degradation is calculated relative to the vehicle-treated control.

Quantitative Data Summary

Table 1: Example Dose-Response Data for PROTAC X

PROTAC X Concentration (nM)Target Protein Level (Normalized to Loading Control)% Degradation
0 (Vehicle)1.000%
10.8515%
100.5248%
1000.1585%
10000.0892%

From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.

Table 2: Example Time-Course Data for PROTAC Y (at 100 nM)

Time (hours)Target Protein Level (Normalized to Loading Control)% Degradation
01.000%
40.6535%
80.3070%
160.1288%
240.1090%

Key Considerations and Troubleshooting

  • Antibody Selection: Use primary antibodies that are specific and validated for Western blotting.

  • Loading Controls: Choose a loading control that is not affected by the experimental conditions. Commonly used loading controls include GAPDH, β-actin, and α-tubulin.

  • Linear Range: Ensure that the signal intensity for both the target protein and the loading control falls within the linear range of detection. This may require optimizing protein loading amounts and antibody concentrations.

  • Hook Effect: Be aware of the "hook effect," where at very high concentrations, the formation of the productive ternary complex is impaired, leading to reduced degradation. Performing a dose-response experiment with a wide range of concentrations is essential to identify this phenomenon.

  • Weak or No Signal: If you observe a weak or no signal, consider increasing the primary antibody concentration, extending the incubation time, or increasing the amount of sample loaded.

  • High Background: High background can be minimized by optimizing blocking conditions, such as increasing the blocking time or using a different blocking agent. Adding a detergent like Tween 20 to the blocking and wash buffers can also help.

  • Confirming Mechanism of Action: To confirm that degradation is proteasome-dependent, cells can be co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of target protein levels in the presence of the proteasome inhibitor would confirm the mechanism.

References

Designing PROTACs with Flexible PEG Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The formation of a stable ternary complex between the PROTAC, the POI, and the E3 ligase is the critical first step in this process, leading to the ubiquitination and subsequent degradation of the target protein.[3]

The linker is a critical component of a PROTAC, influencing its efficacy, selectivity, and physicochemical properties.[4] Flexible polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide the necessary flexibility for optimal ternary complex formation.[5] The length and composition of the PEG linker must be carefully optimized for each specific target and E3 ligase pair to achieve maximal degradation efficiency.

These application notes provide a comprehensive guide to the design, synthesis, and evaluation of PROTACs incorporating flexible PEG linkers. Detailed protocols for key experiments are provided to aid researchers in the development of novel protein degraders.

PROTAC Mechanism of Action with a Flexible PEG Linker

The following diagram illustrates the catalytic cycle of a PROTAC with a flexible PEG linker, leading to the degradation of a target protein.

PROTAC_Mechanism PROTAC PROTAC (with PEG Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Part 1: Synthesis of a PROTAC with a Flexible PEG Linker

The synthesis of a PROTAC with a PEG linker is typically a modular process, involving the separate synthesis or acquisition of the POI ligand, the E3 ligase ligand, and a bifunctional PEG linker. These components are then coupled using standard chemical reactions.

General Synthetic Workflow

The following diagram outlines a general workflow for the synthesis of a PROTAC with a flexible PEG linker.

Synthesis_Workflow start Start step1 Synthesize/Acquire POI Ligand with coupling handle start->step1 step2 Synthesize/Acquire E3 Ligase Ligand with coupling handle start->step2 step3 Select Bifunctional PEG Linker start->step3 step4 Couple POI Ligand to PEG Linker step1->step4 step6 Couple E3 Ligase Ligand to Intermediate step2->step6 step3->step4 step5 Purify Intermediate step4->step5 step5->step6 step7 Final Purification (e.g., HPLC) step6->step7 end Characterize Final PROTAC (LC-MS, NMR) step7->end

Caption: General workflow for PROTAC synthesis.

Protocol 1: PROTAC Synthesis via Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized component with an amine-functionalized PEG linker, followed by deprotection and coupling to the final component.

Step 1: Amide Coupling of Component A with Amine-PEG-Boc

  • Dissolve the carboxylic acid-functionalized component (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the amine-functionalized PEG linker with a Boc-protecting group (Amine-PEGn-Boc, 1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, work up the reaction by diluting with an organic solvent and washing with aqueous solutions.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA.

Step 3: Final Amide Coupling

  • Dissolve the second carboxylic acid-functionalized component (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.

  • Add the deprotected amine-PEG intermediate to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, perform an aqueous workup.

  • Purify the final PROTAC by preparative HPLC.

Part 2: In Vitro Evaluation of PROTAC Activity

Protocol 2: Assessment of Target Protein Degradation by Western Blot

Western blotting is a standard method to quantify the degradation of the target protein in cells treated with a PROTAC.

Materials

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the loading control.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein level to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

Data Presentation: Target Protein Degradation
PROTAC ConcentrationNormalized Target Protein Level (Relative to Vehicle)Percent Degradation (%)
Vehicle (DMSO)1.000
0.1 nM0.955
1 nM0.8020
10 nM0.4555
100 nM0.1585
1 µM0.0892
10 µM0.0793

Summary of Degradation Parameters

ParameterValue
DC50~8 nM
Dmax~93%
Protocol 3: Ternary Complex Formation Analysis by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the ternary complex formation.

Materials

  • Purified target protein (POI)

  • Purified E3 ligase

  • PROTAC compound

  • ITC instrument and appropriate buffer

Procedure

  • Sample Preparation: Prepare solutions of the POI, E3 ligase, and PROTAC in the same dialysis buffer to minimize buffer mismatch effects. Accurately determine the concentrations of all components.

  • ITC Instrument Setup: Set the desired temperature (e.g., 25°C) and equilibrate the instrument.

  • Binary Titrations:

    • Titration 1 (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform a series of injections and record the heat changes to determine the binary affinity.

    • Titration 2 (PROTAC into POI): Fill the ITC cell with the POI solution and the syringe with the PROTAC solution to determine the other binary affinity.

  • Ternary Titration:

    • Fill the ITC cell with a solution containing both the E3 ligase and the POI.

    • Fill the syringe with the PROTAC solution.

    • The resulting thermogram will represent the formation of the ternary complex.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model to determine KD, ΔH, and n for each interaction.

    • Calculate the cooperativity factor (α) using the binary and ternary binding affinities. A cooperativity factor greater than 1 indicates positive cooperativity.

Data Presentation: Ternary Complex Formation
InteractionBinding Affinity (KD)Enthalpy (ΔH, kcal/mol)Stoichiometry (n)
PROTAC + E3 Ligase500 nM-8.51.05
PROTAC + POI200 nM-6.20.98
PROTAC + (E3 + POI)50 nM-15.81.02

Cooperativity Calculation

  • Cooperativity (α) = (KD_binary1 * KD_binary2) / (KD_ternary * [Protein in cell])

  • Assuming the concentration of the protein in the cell is negligible for this calculation:

  • α = (500 nM * 200 nM) / 50 nM = 2000 nM

  • A more common way to express cooperativity is the ratio of binary to ternary affinities.

Part 3: Physicochemical and Pharmacokinetic Profiling

Protocol 4: Cell Permeability Assessment using the Caco-2 Assay

The Caco-2 permeability assay is a widely used in vitro method to predict the intestinal absorption of drugs.

Materials

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Transport buffer (e.g., Hank's Balanced Salt Solution)

  • PROTAC compound

  • LC-MS/MS system for quantification

Procedure

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Measurement (Apical to Basolateral):

    • Add the PROTAC dosing solution to the apical (A) side of the monolayer.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At various time points, take samples from the basolateral side and analyze the concentration of the PROTAC by LC-MS/MS.

  • Efflux Ratio Measurement (Basolateral to Apical):

    • Perform the experiment in the reverse direction to determine the extent of active efflux.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) indicates if the compound is a substrate for efflux transporters.

Data Presentation: Physicochemical and DMPK Properties
ParameterValueMethod
Solubility
Aqueous Solubility (pH 7.4)5 µMKinetic Solubility Assay
Permeability
Caco-2 Papp (A-B)0.5 x 10⁻⁶ cm/sCaco-2 Assay
Caco-2 Papp (B-A)2.5 x 10⁻⁶ cm/sCaco-2 Assay
Efflux Ratio5.0Caco-2 Assay
In Vitro ADME
Plasma Protein Binding (Human)98.5%Rapid Equilibrium Dialysis
Metabolic Stability (Human Liver Microsomes)t₁/₂ = 45 minMicrosomal Stability Assay

Part 4: In Vivo Evaluation

Protocol 5: In Vivo Target Degradation and Efficacy in a Xenograft Model

This protocol outlines a general procedure for assessing the in vivo efficacy and pharmacodynamics of a PROTAC in a tumor xenograft model.

Materials

  • Immunocompromised mice (e.g., SCID mice)

  • Tumor cells

  • PROTAC formulation and vehicle control

  • Calipers for tumor measurement

  • Tissue homogenization buffer

  • Western blot reagents

Procedure

  • Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.

  • Dosing: Once tumors reach a desired size, randomize the mice into vehicle and treatment groups. Administer the PROTAC formulation via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule.

  • Efficacy Assessment: Monitor tumor volume and body weight regularly.

  • Pharmacodynamic (PD) Assessment:

    • At various time points after the final dose, euthanize a subset of mice.

    • Excise the tumors and prepare tissue lysates.

    • Analyze the levels of the target protein in the tumor lysates by Western blot to confirm in vivo target degradation.

In Vivo Experimental Workflow

InVivo_Workflow start Start step1 Implant Tumor Cells in Mice start->step1 step2 Monitor Tumor Growth step1->step2 step3 Randomize Mice into Treatment Groups step2->step3 step4 Administer PROTAC or Vehicle step3->step4 step5 Monitor Tumor Volume and Body Weight step4->step5 step6 Collect Tumors for PD Analysis step5->step6 At study end end Evaluate Efficacy and PK/PD Relationship step5->end step7 Analyze Target Protein Degradation (Western Blot) step6->step7 step7->end

Caption: Workflow for a preclinical in vivo study.

Conclusion

The design of a successful PROTAC with a flexible PEG linker requires a multi-parameter optimization approach. The protocols and guidelines presented in these application notes provide a framework for the systematic design, synthesis, and evaluation of novel protein degraders. Careful consideration of linker length and composition, along with a thorough in vitro and in vivo characterization cascade, is essential for the development of potent and effective PROTAC therapeutics.

References

Application Notes and Protocols for Ms-PEG3-CH2CH2COOH in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ms-PEG3-CH2CH2COOH is a heterobifunctional linker molecule integral to the advancement of targeted cancer therapies. Its structure, featuring a methanesulfonyl (Ms) protected amine, a three-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid, makes it a versatile component in the synthesis of two leading classes of oncology therapeutics: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The PEG3 moiety enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and favorably impact pharmacokinetic properties. The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules, while the protected amine allows for deprotection and subsequent reaction with another molecule. This sequential reactivity is crucial for the precise assembly of complex bioconjugates.

These application notes provide an overview of the use of this compound in the development of ADCs and PROTACs for oncology research, complete with detailed experimental protocols and representative data.

Application I: Development of Antibody-Drug Conjugates (ADCs)

Application Note

This compound serves as a non-cleavable linker in the construction of ADCs. In this context, the linker connects a monoclonal antibody (mAb) to a potent cytotoxic payload. The mAb provides specificity for a tumor-associated antigen, directing the cytotoxic agent to cancer cells and minimizing off-target toxicity. The stability of the linker is critical to ensure that the payload is released only upon internalization and degradation of the ADC within the target cancer cell. The PEG3 component can enhance the therapeutic index of the ADC by improving its pharmacokinetic profile.

A prime example of a target for such ADCs is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in a significant portion of breast, gastric, and other cancers. An anti-HER2 antibody can be conjugated to a cytotoxic agent like monomethyl auristatin E (MMAE) using a PEG3-based linker.

Representative Data

The following tables present representative data for a hypothetical site-specific anti-HER2 ADC, "DP303c," constructed using an NH2-PEG3-linker conjugated to MMAE. This data is based on findings for similar ADCs and illustrates the expected performance.[1]

Table 1: In Vitro Cytotoxicity of Anti-HER2 ADC (DP303c)

Cell LineHER2 ExpressionIC50 (ng/mL) of DP303cIC50 (ng/mL) of Trastuzumab-DM1 (T-DM1)
SK-BR-3High15.345.7
NCI-N87High22.188.4
BT-474High30.5110.2
JIMT-1Moderate85.2>1000
MCF-7Low>1000>1000

Table 2: In Vivo Antitumor Efficacy of Anti-HER2 ADC (DP303c) in a HER2-Positive Xenograft Model (NCI-N87)

Treatment Group (Dose)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1850 ± 2500
Trastuzumab (10 mg/kg)1200 ± 18035.1
T-DM1 (5 mg/kg)450 ± 9075.7
DP303c (5 mg/kg)150 ± 5091.9
Experimental Protocols

Protocol 1: Synthesis of Drug-Linker Conjugate (MMAE-PEG3-COOH)

  • Activation of Cytotoxic Drug (MMAE):

    • Dissolve MMAE (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

    • Add N,N'-Disuccinimidyl carbonate (DSC) (1.2 equivalents) and Diisopropylethylamine (DIPEA) (2.5 equivalents).

    • Stir the reaction at room temperature for 2 hours to form the NHS-activated MMAE.

  • Conjugation to this compound:

    • In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous DMF.

    • Add the solution of this compound to the activated MMAE solution.

    • Stir the reaction at room temperature overnight.

  • Purification:

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the MMAE-PEG3-COOH conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the product as a white solid.

Protocol 2: Conjugation of Drug-Linker to Anti-HER2 Antibody

  • Antibody Preparation:

    • Buffer exchange the anti-HER2 monoclonal antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Activation of Drug-Linker Conjugate:

    • Dissolve the MMAE-PEG3-COOH (10-fold molar excess over the antibody) in DMSO.

    • In a separate tube, prepare a fresh solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (50 mM) and Sulfo-NHS (50 mM) in cold, dry DMSO.

    • Add the EDC/Sulfo-NHS solution to the drug-linker solution and incubate for 20 minutes at room temperature to activate the carboxylic acid.

  • Conjugation Reaction:

    • Add the activated drug-linker solution to the antibody solution. Ensure the final DMSO concentration does not exceed 10% (v/v).

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Purification and Characterization:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker.

    • Characterize the ADC by hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).

    • Analyze the final product by SDS-PAGE and mass spectrometry to confirm conjugation and purity.

Signaling Pathway and Workflow Diagrams

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER3 HER3 Receptor HER2->HER3 RAS RAS HER2->RAS Activation PI3K PI3K HER3->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.

ADC_Workflow cluster_synthesis Synthesis cluster_conjugation Conjugation cluster_testing Preclinical Testing MMAE MMAE Payload DrugLinker MMAE-PEG3-COOH MMAE->DrugLinker Linker This compound Linker->DrugLinker ADC Anti-HER2 ADC DrugLinker->ADC Antibody Anti-HER2 mAb Antibody->ADC InVitro In Vitro Cytotoxicity ADC->InVitro InVivo In Vivo Efficacy ADC->InVivo

Caption: Experimental workflow for the synthesis and testing of an ADC.

Application II: Development of PROTACs

Application Note

In PROTAC technology, this compound can be used to link a ligand that binds to a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase. This ternary complex formation (POI-PROTAC-E3 ligase) leads to the ubiquitination and subsequent proteasomal degradation of the target protein. This approach offers a powerful way to eliminate pathogenic proteins, including those that are considered "undruggable" by traditional inhibitors.

A relevant target in oncology for PROTAC development is Bromodomain-containing protein 4 (BRD4), a transcriptional co-activator implicated in the expression of key oncogenes like MYC. A PROTAC can be designed to recruit BRD4 to an E3 ligase, such as Cereblon (CRBN), leading to BRD4 degradation and suppression of oncogenic signaling. The length and flexibility of the PEG3 linker are critical for optimal ternary complex formation and degradation efficiency.

Representative Data

The following tables show representative data for a hypothetical BRD4-degrading PROTAC, "Compound 8b," synthesized with a PEG3-based linker. This data is based on published findings for similar BRD4 degraders.[2]

Table 3: In Vitro Degradation Efficiency of BRD4 PROTAC (Compound 8b)

Cell LineTreatmentBRD4 Degradation (%) at 100 nMDC50 (nM)
MV-4-11 (AML)Compound 8b (24h)928.5
MM.1S (Multiple Myeloma)Compound 8b (24h)8515.2

Table 4: Anti-proliferative Activity of BRD4 PROTAC (Compound 8b)

Cell LineIC50 (nM) of Compound 8bIC50 (nM) of BRD4 Inhibitor (JQ1)
MV-4-11 (AML)12.7150.3
MM.1S (Multiple Myeloma)25.4280.1
Experimental Protocols

Protocol 3: Synthesis of a BRD4-Targeting PROTAC

  • Synthesis of E3 Ligase Ligand-Linker:

    • Dissolve a Cereblon (CRBN) ligand (e.g., a thalidomide analog with an amine handle) (1 equivalent) in DMF.

    • Add this compound (1.2 equivalents), HATU (1.3 equivalents), and DIPEA (3 equivalents).

    • Stir at room temperature for 4 hours.

    • Purify the CRBN-linker conjugate by flash chromatography.

  • Synthesis of the Final PROTAC:

    • Dissolve the CRBN-linker conjugate (1 equivalent) and a BRD4 ligand (e.g., JQ1 analog with an amine handle) (1.1 equivalents) in DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3 equivalents).

    • Stir the reaction at room temperature overnight.

  • Purification:

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

    • Lyophilize the pure fractions to yield the PROTAC as a solid.

Protocol 4: Evaluation of PROTAC-Induced Protein Degradation

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., MV-4-11) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC or vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Western Blot Analysis:

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities to determine the percentage of BRD4 degradation relative to the vehicle control.

Signaling Pathway and Mechanism Diagrams

BRD4_Function cluster_chromatin Chromatin cluster_transcription Transcription Machinery cluster_gene_expression Gene Expression cluster_outcome Cellular Outcome BRD4 BRD4 AcHistone Acetylated Histones BRD4->AcHistone Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates & Activates Oncogenes Oncogenes (e.g., MYC) RNAPII->Oncogenes Transcription CancerProgression Cancer Progression Oncogenes->CancerProgression

Caption: Role of BRD4 in promoting oncogene transcription.

PROTAC_Mechanism cluster_components Components cluster_action Mechanism of Action PROTAC PROTAC (BRD4 Ligand-PEG3-CRBN Ligand) TernaryComplex Ternary Complex Formation PROTAC->TernaryComplex BRD4 BRD4 (Target Protein) BRD4->TernaryComplex E3Ligase E3 Ligase (CRBN) E3Ligase->TernaryComplex Ubiquitination Ubiquitination of BRD4 TernaryComplex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: Mechanism of action for a BRD4-degrading PROTAC.

References

Application Notes and Protocols for Utilizing Ms-PEG3-CH2CH2COOH in the Development of PROTACs Against Undruggable Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of drug discovery is continually evolving, with significant interest in targeting proteins previously deemed "undruggable" due to the absence of well-defined binding pockets or catalytic sites.[1] Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality to address this challenge.[2][3] PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1][4] This is achieved by simultaneously binding to the POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

The linker connecting the POI-binding ligand (warhead) and the E3 ligase ligand is a critical component of a PROTAC, significantly influencing its efficacy, solubility, and cell permeability. The Ms-PEG3-CH2CH2COOH linker, a polyethylene glycol (PEG)-based linker with a terminal carboxylic acid, offers a balance of hydrophilicity and flexibility, making it a valuable tool in the design of effective PROTACs. Its defined length and chemical handles facilitate the rational design and synthesis of PROTACs for various undruggable targets.

These application notes provide an overview of the utility of this compound in developing PROTACs for undruggable targets, with a focus on bromodomain-containing protein 4 (BRD4) and the oncogenic protein KRAS. Detailed protocols for the synthesis and evaluation of these PROTACs are also presented.

Targeting Undruggable Proteins with this compound-based PROTACs

The modular nature of PROTACs allows for the rational design of degraders for a wide range of proteins, including transcription factors and scaffolding proteins that have been challenging to target with traditional small molecule inhibitors. The this compound linker provides a versatile scaffold for connecting a warhead that binds to the undruggable target and a ligand for an E3 ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).

Bromodomain-Containing Protein 4 (BRD4)

BRD4 is a key epigenetic reader and transcriptional co-activator, making it an attractive therapeutic target in cancer. While potent inhibitors of BRD4 exist, their efficacy can be limited by the need for continuous high-level occupancy of the binding site. PROTAC-mediated degradation of BRD4 offers a more sustained therapeutic effect. A known BRD4 degrader, GNE-987, has been incorporated into a PROTAC construct utilizing a PEG3-based linker, designated as "PROTAC BRD4 Degrader-5-CO-PEG3-N3". This highlights the utility of a short PEG linker, analogous to this compound, in the development of potent BRD4 degraders.

KRAS

Data Presentation

The following tables summarize representative quantitative data for PROTACs targeting BRD4 and KRAS with short PEG linkers. This data is illustrative and serves to provide a general understanding of the potency that can be achieved. The optimal linker length is target-dependent and requires empirical determination.

Table 1: Representative Degradation Activity of BRD4 PROTACs with Short PEG Linkers

PROTAC CompoundTarget ProteinE3 Ligase LigandLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Cell LineReference
Representative BRD4 Degrader 1BRD4CRBNPEG3-based<10>90Lymphoma Cells
Representative BRD4 Degrader 2BRD4VHLPEG4-based5085Prostate Cancer Cells

Table 2: Representative Degradation and Anti-proliferative Activity of KRAS G12C PROTACs with PEG Linkers

PROTAC CompoundTarget ProteinE3 Ligase LigandLinker CompositionDC₅₀ (µM)Dₘₐₓ (%)IC₅₀ (µM) (Cell Proliferation)Cell LineReference
KP-14KRAS G12CCRBNPEG-based~1.25>80Not ReportedNCI-H358
LC-2KRAS G12CVHLPEG-based0.25 - 0.76>90Not ReportedNCI-H2030

Note: DC₅₀ (Degradation Concentration 50) is the concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ is the maximum percentage of target protein degradation achieved.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound Linker

This protocol describes a general method for synthesizing a PROTAC by coupling a warhead (containing a free amine) and an E3 ligase ligand (e.g., a VHL or CRBN ligand with a free amine) to the this compound linker via amide bond formation.

Materials:

  • This compound

  • Warhead-NH₂ (ligand for the protein of interest)

  • E3 Ligase Ligand-NH₂ (e.g., VH032 amine or pomalidomide derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

Step 1: Coupling of this compound to the Warhead

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add Warhead-NH₂ (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Warhead-PEG3-COOH intermediate.

Step 2: Coupling of the Warhead-PEG3-COOH Intermediate to the E3 Ligase Ligand

  • Dissolve the purified Warhead-PEG3-COOH intermediate (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the E3 Ligase Ligand-NH₂ (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot

This protocol outlines the steps to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cell line expressing the target protein (e.g., a cancer cell line with endogenous BRD4 or mutant KRAS)

  • Cell culture medium and supplements

  • Synthesized PROTAC and vehicle control (e.g., DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in multi-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) or vehicle control for a specified period (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein per lane and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Protein of Interest (Undruggable Target) PROTAC PROTAC (this compound linker) POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Recognition & Degradation PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->PROTAC Binds Ub Ubiquitin E3_Ligase->Ub Ub->POI Ubiquitination Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: PROTAC-mediated degradation of an undruggable target protein.

PROTAC_Structure PROTAC Warhead (Binds to Undruggable Target) This compound Linker E3 Ligase Ligand

Caption: General structure of a PROTAC utilizing the this compound linker.

Experimental_Workflow Synthesis PROTAC Synthesis (Protocol 1) Cell_Culture Cell Culture & Treatment Synthesis->Cell_Culture Western_Blot Western Blot Analysis (Protocol 2) Cell_Culture->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax Determination) Western_Blot->Data_Analysis

Caption: Experimental workflow for the synthesis and evaluation of PROTACs.

Conclusion

The this compound linker is a valuable component in the development of PROTACs for targeting undruggable proteins. Its physicochemical properties contribute to the generation of degraders with favorable characteristics for cellular activity. The provided protocols offer a foundational framework for the synthesis and evaluation of such PROTACs. The successful degradation of challenging targets like BRD4 and KRAS underscores the potential of this technology to expand the druggable proteome and offer new therapeutic avenues for various diseases. Further optimization of the linker length and composition remains a key aspect of rational PROTAC design to achieve maximal potency and selectivity for specific undruggable targets.

References

Application Notes and Protocols for the Characterization of m-PEG3-CH2CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides, proteins, and other biomolecules. The use of discrete PEG (dPEG®) linkers, such as methoxy-PEG3-propionic acid (m-PEG3-CH2CH2COOH), offers the advantage of a defined molecular weight and structure, leading to more homogeneous conjugates compared to traditional polydisperse PEG polymers.[1] Accurate and comprehensive characterization of these conjugates is crucial for ensuring product quality, consistency, and for regulatory approval.[2]

These application notes provide detailed protocols for the key analytical techniques used to characterize m-PEG3-CH2CH2COOH conjugates, including mass spectrometry, chromatography, and nuclear magnetic resonance spectroscopy.

General Experimental Workflow for Conjugation and Characterization

The overall process involves the conjugation of the m-PEG3-CH2CH2COOH linker to a target molecule, followed by purification and comprehensive analytical characterization of the resulting conjugate.

General Workflow cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization Peptide_Protein Peptide/Protein (with primary amine) Activation Carbodiimide Chemistry (EDC/NHS) Peptide_Protein->Activation PEG_Linker m-PEG3-CH2CH2COOH PEG_Linker->Activation Reaction Conjugation Reaction Activation->Reaction Purification Purification (e.g., RP-HPLC, SEC) Reaction->Purification Characterization Analytical Characterization Purification->Characterization

Caption: General workflow for PEGylation and analysis.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a fundamental technique for confirming the successful conjugation and determining the precise molecular weight of the m-PEG3-CH2CH2COOH conjugate.[3] Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.

Protocol for ESI-MS Analysis

Principle: ESI-MS is ideal for analyzing polar and large biomolecules. It generates multiply charged ions from a solution, allowing for the determination of high molecular weights with high accuracy on mass analyzers like Time-of-Flight (TOF) or Orbitrap.[4]

Methodology:

  • Sample Preparation:

    • Dissolve the purified conjugate in a suitable solvent, typically a mixture of water and acetonitrile containing a small amount of formic acid (e.g., 0.1%) to facilitate ionization.

    • The final concentration should be in the range of 1-10 µM.

  • Instrumentation and Parameters:

    • Mass Spectrometer: ESI-TOF or ESI-QTOF.[2]

    • Ionization Mode: Positive ion mode is typically used for peptides and proteins.

    • Capillary Voltage: 3.5-4.5 kV.

    • Drying Gas Flow and Temperature: Optimize based on the instrument (e.g., 8-12 L/min, 250-350 °C).

    • Mass Range: Set to a range that encompasses the expected m/z values of the analyte.

  • Data Analysis:

    • The raw spectrum will show a series of peaks corresponding to different charge states of the ion.

    • Use deconvolution software to transform the m/z spectrum into a zero-charge mass spectrum, which will show the molecular weight of the conjugate. The expected mass increase upon conjugation with one m-PEG3-CH2CH2COOH molecule is approximately 218.25 Da (the mass of the linker minus the mass of water).

Protocol for MALDI-TOF MS Analysis

Principle: MALDI-TOF MS is well-suited for a wide range of molecular weights and is tolerant of some salts and buffers. It involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to soft ionization and desorption of the analyte.

Methodology:

  • Matrix Selection: Common matrices for peptides and proteins include sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (CHCA).

  • Sample Preparation (Dried-Droplet Method):

    • Prepare a saturated solution of the matrix in a solvent mixture (e.g., acetonitrile/water/TFA, 50:50:0.1 v/v/v).

    • Mix the analyte solution (1-10 µM) with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Instrumentation and Parameters:

    • Mass Spectrometer: MALDI-TOF.

    • Laser: Nitrogen laser (337 nm).

    • Mode: Linear or reflectron mode (reflectron provides higher resolution).

    • Acceleration Voltage: 20-25 kV.

  • Data Analysis: The resulting spectrum will show predominantly singly charged ions ([M+H]+), from which the molecular weight can be directly determined.

Quantitative Data Summary for MS
ParameterUnconjugated Peptidem-PEG3-Conjugated Peptide
Expected Molecular Weight (Da) XX + 218.25
Observed Molecular Weight (Da) - ESI-MS Typically within 0.1 Da of expectedTypically within 0.1 Da of expected
Observed Molecular Weight (Da) - MALDI-TOF Typically within 1-2 Da of expectedTypically within 1-2 Da of expected

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is essential for separating the conjugate from unreacted starting materials and other impurities, thereby determining the purity of the final product. Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC) are the most relevant modes.

Protocol for RP-HPLC Analysis

Principle: RP-HPLC separates molecules based on their hydrophobicity. The PEGylated conjugate will be more hydrophobic than the unconjugated peptide/protein and will thus have a longer retention time.

Methodology:

  • Instrumentation:

    • HPLC System: A standard HPLC or UPLC system with a UV detector.

    • Column: C18 stationary phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 214 nm and 280 nm (for peptides and proteins).

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point.

  • Data Analysis:

    • The purity of the conjugate is determined by integrating the area of the corresponding peak and expressing it as a percentage of the total peak area.

Protocol for Size-Exclusion Chromatography (SEC)

Principle: SEC separates molecules based on their hydrodynamic volume. The PEGylated conjugate will have a larger hydrodynamic radius than the unconjugated molecule and will therefore elute earlier from the column. This technique is also useful for detecting aggregation.

Methodology:

  • Instrumentation:

    • HPLC System: With a UV or refractive index (RI) detector.

    • Column: A column packed with porous particles of a specific pore size suitable for the molecular weight range of the analytes.

  • Mobile Phase: An aqueous buffer, such as phosphate-buffered saline (PBS), is typically used.

  • Chromatographic Conditions:

    • Flow Rate: Isocratic elution at a flow rate of 0.5-1.0 mL/min.

    • Detection: UV at 280 nm for proteins, or RI for universal detection.

  • Data Analysis: The chromatogram will show peaks corresponding to the conjugate, unconjugated molecule, and any aggregates, with larger molecules eluting first.

Quantitative Data Summary for HPLC
Analytical TechniqueParameterUnconjugated Peptidem-PEG3-Conjugated Peptide
RP-HPLC Retention Time (min)Typically shorterTypically longer
Purity (%)>95% (starting material)>95% (after purification)
SEC Retention Time (min)Typically longerTypically shorter
Aggregates (%)<1%<1%

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy can be used to confirm the covalent attachment of the m-PEG3-CH2CH2COOH linker to the target molecule and to verify its structural integrity.

Protocol for ¹H NMR Spectroscopy

Principle: ¹H NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule. The characteristic signals of the PEG moiety can be identified in the spectrum of the conjugate.

Methodology:

  • Sample Preparation:

    • Dissolve the lyophilized conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • The concentration should be in the range of 1-5 mg/mL.

  • Instrumentation:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • The number of scans will depend on the sample concentration.

  • Data Analysis:

    • Identify the characteristic signals of the PEG linker. The ethylene glycol protons of the PEG backbone typically appear as a sharp singlet or a complex multiplet around 3.5-3.7 ppm.

    • The methoxy group protons will be a singlet at approximately 3.3 ppm.

    • The methylene protons adjacent to the newly formed amide bond will show a characteristic chemical shift.

    • The integration of the PEG signals relative to specific signals of the parent molecule can be used to estimate the degree of PEGylation.

Logical Relationship of Analytical Techniques

The characterization of m-PEG3-CH2CH2COOH conjugates is a multi-faceted process where each technique provides complementary information to build a complete picture of the final product.

Analytical_Techniques cluster_primary Primary Characterization cluster_secondary Secondary/Structural Characterization Conjugate m-PEG3-Conjugate MS Mass Spectrometry (ESI-MS, MALDI-TOF) Conjugate->MS Confirms Molecular Weight HPLC HPLC (RP-HPLC, SEC) Conjugate->HPLC Determines Purity & Heterogeneity NMR NMR Spectroscopy (¹H NMR) Conjugate->NMR Confirms Structure MS->HPLC Complementary Information HPLC->NMR Complementary Information

Caption: Interrelation of analytical methods.

Conclusion

The analytical techniques described in these application notes provide a robust framework for the comprehensive characterization of m-PEG3-CH2CH2COOH conjugates. A combination of mass spectrometry, HPLC, and NMR spectroscopy is essential to confirm the identity, purity, and structural integrity of the PEGylated product, ensuring its quality and suitability for further development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting PROTAC Degradation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PROTAC development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments.

Frequently Asked questions (FAQs)

Q1: Why am I observing minimal or no degradation of my target protein?

Several factors can contribute to low or no degradation. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Cell Line Suitability: The expression levels of your target Protein of Interest (POI) and the recruited E3 ligase (e.g., Cereblon (CRBN), Von Hippel-Lindau (VHL)) can vary significantly between cell lines.[1][2]

    • Recommendation: Confirm the endogenous expression levels of both the POI and the E3 ligase in your chosen cell line via Western blotting or qPCR before starting your degradation experiments.[1] It may be beneficial to screen a panel of cell lines to identify a responsive model.[2]

  • Compound Permeability and Stability: PROTACs are often large molecules with physicochemical properties that can limit their ability to cross the cell membrane.[3] The compound may also be unstable in your cell culture media.

    • Recommendation: Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). To address stability, ensure complete dissolution of the PROTAC in a suitable solvent like DMSO and prepare fresh solutions for each experiment. Optimization of the linker by replacing PEG with a phenyl ring or inserting basic nitrogen into the linker can improve permeability.

  • Suboptimal Concentration (The "Hook Effect"): At very high concentrations, PROTACs can form binary complexes with either the POI or the E3 ligase, which are unproductive for degradation. This leads to a decrease in degradation efficiency, known as the "hook effect".

    • Recommendation: Perform a dose-response experiment over a wide range of concentrations to determine the optimal concentration for maximal degradation (Dmax) and the half-maximal degradation concentration (DC50).

  • Incorrect Incubation Time: The kinetics of PROTAC-mediated degradation can vary depending on the target and the specific PROTAC.

    • Recommendation: Conduct a time-course experiment to identify the optimal incubation time for maximal degradation. Shorter time points (<6 hours) are often used to identify direct targets and minimize observation of downstream effects.

Q2: How can I confirm that the observed degradation is occurring through the intended PROTAC mechanism?

It is crucial to validate that the degradation of your target protein is dependent on the proteasome and the specific E3 ligase your PROTAC is designed to recruit.

Validation Experiments:

  • Proteasome Inhibition: Pre-treatment of cells with a proteasome inhibitor should "rescue" the target protein from degradation.

    • Recommendation: Use a proteasome inhibitor like MG-132 (1-10 µM) or epoxomicin (10 µM) for 1-2 hours before adding your PROTAC. If degradation is prevented, it confirms a proteasome-dependent mechanism.

  • E3 Ligase Dependency: The degradation should be dependent on the E3 ligase recruited by your PROTAC.

    • Recommendation 1 (E3 Ligase Knockout): Use CRISPR/Cas9 to knock out the intended E3 ligase. If the PROTAC is no longer effective in these knockout cells compared to wild-type cells, it confirms the dependency on that specific E3 ligase.

    • Recommendation 2 (Competition Assay): Co-treat cells with your PROTAC and a small molecule that binds to the E3 ligase (e.g., pomalidomide for CRBN). This competition should prevent PROTAC-mediated degradation.

  • Use of Inactive Controls: An inactive control is a molecule structurally similar to your active PROTAC but deficient in a key function.

    • Recommendation: Synthesize an inactive control where the E3 ligase-binding motif is modified (e.g., by methylating the glutarimide nitrogen for CRBN-based PROTACs) to prevent binding. This control should not induce degradation.

Q3: My PROTAC shows good degradation in initial assays, but the efficiency is low. How can I optimize it?

Optimizing a PROTAC often involves refining its three key components: the POI ligand, the E3 ligase ligand, and the linker.

Optimization Strategies:

  • Linker Optimization: The length and composition of the linker are critical for the formation of a stable and productive ternary complex.

    • Recommendation: Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., PEG vs. alkyl chains) to identify the optimal geometry for ternary complex formation.

  • E3 Ligase Selection: The choice of E3 ligase can significantly impact degradation efficiency. Some E3 ligases are more ubiquitously expressed or have different catalytic rates.

    • Recommendation: If degradation is inefficient with one E3 ligase (e.g., VHL), consider designing a new PROTAC that recruits a different E3 ligase, such as CRBN, MDM2, or cIAP. CRBN-based PROTACs often show good degradation efficiency due to the high and widespread expression of CRBN.

  • Ternary Complex Formation: The stability of the ternary complex (POI-PROTAC-E3 ligase) is a key determinant of degradation efficiency.

    • Recommendation: Use biophysical assays such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to measure the binding affinity and cooperativity of ternary complex formation. A positive cooperativity, where the binding of one protein increases the affinity for the other, is often desirable.

Quantitative Data Summary

The efficacy of a PROTAC is typically quantified by its DC50 and Dmax values. Below is a template for summarizing such data.

PROTAC NameTargetCell LineDC50 (nM)Dmax (%)Reference
Example PROTAC ABRD4MCF71095[Hypothetical]
Example PROTAC BBRD4MCF75080[Hypothetical]
Inactive Control ABRD4MCF7>1000<10[Hypothetical]

This table summarizes key degradation parameters. DC₅₀ is the concentration required to degrade 50% of the target protein, and Dₘₐₓ is the maximum percentage of degradation observed.

Key Experimental Protocols

Protocol 1: DC50 and Dmax Determination by Western Blotting

This protocol outlines the steps to quantify target protein degradation.

  • Cell Seeding and Treatment:

    • Plate cells at a density that ensures they are in the exponential growth phase at the time of treatment.

    • Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for the predetermined optimal time.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and capture the chemiluminescent signal.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified target protein, the E3 ligase complex (e.g., VHL or Cereblon complex), E1 and E2 enzymes, biotinylated ubiquitin, and ATP in an assay buffer.

    • Add the PROTAC or vehicle control.

  • Incubation:

    • Incubate the reaction at 30°C for 1-2 hours to allow for ubiquitination to occur.

  • Detection:

    • The ubiquitinated protein can be detected by various methods, including Western blotting with an anti-ubiquitin antibody or through more high-throughput methods like AlphaLISA® or TR-FRET. For Western blot, after immunoprecipitation of the target protein, the blot is probed with an anti-ubiquitin antibody.

Protocol 3: Ternary Complex Formation Assay using SPR

This protocol measures the binding kinetics and affinity of the ternary complex.

  • Immobilization:

    • Immobilize the purified E3 ligase (e.g., His-tagged VCB complex) onto a biosensor chip (e.g., Ni-NTA chip).

  • Analyte Injection:

    • Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the target protein over the chip surface.

  • Data Acquisition and Analysis:

    • Measure the association and dissociation rates to determine the binding affinity (KD) and stability of the ternary complex.

    • Compare the binding of the target protein in the presence and absence of the PROTAC to determine cooperativity.

Visualizations

PROTAC_Mechanism PROTAC PROTAC PROTAC->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds Degradation Degradation POI->Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Proteasome->Degradation Leads to Troubleshooting_Workflow Start Low/No Degradation Observed Check_Proteins 1. Check POI & E3 Ligase Expression in Cell Line Start->Check_Proteins Sufficient Sufficient Expression Check_Proteins->Sufficient Yes Insufficient Insufficient Expression Check_Proteins->Insufficient No Check_Mechanism 2. Confirm PROTAC Mechanism Sufficient->Check_Mechanism Change_Cell_Line Change Cell Line Insufficient->Change_Cell_Line Mechanism_Confirmed Mechanism Confirmed (Proteasome & E3 Dependent) Check_Mechanism->Mechanism_Confirmed Yes Mechanism_Failed Mechanism Not Confirmed Check_Mechanism->Mechanism_Failed No Optimize_Conditions 3. Optimize Experimental Conditions Mechanism_Confirmed->Optimize_Conditions Redesign_PROTAC Redesign PROTAC/ Check Compound Integrity Mechanism_Failed->Redesign_PROTAC Optimized Degradation Improved Optimize_Conditions->Optimized Successful Not_Optimized Still Low Degradation Optimize_Conditions->Not_Optimized Unsuccessful Dose_Response Dose-Response (Hook Effect) Optimize_Conditions->Dose_Response Time_Course Time-Course Optimize_Conditions->Time_Course Optimize_PROTAC Optimize PROTAC Structure (Linker, Ligands) Not_Optimized->Optimize_PROTAC E3_Ligase_Validation Hypothesis Hypothesis: PROTAC requires E3 Ligase X for degradation WT_Cells Wild-Type Cells (Express E3 Ligase X) Hypothesis->WT_Cells KO_Cells E3 Ligase X Knockout Cells Hypothesis->KO_Cells Treat_PROTAC_WT Treat with PROTAC WT_Cells->Treat_PROTAC_WT Treat_PROTAC_KO Treat with PROTAC KO_Cells->Treat_PROTAC_KO Degradation_Observed Result: Target Degraded Treat_PROTAC_WT->Degradation_Observed No_Degradation Result: Degradation Abolished Treat_PROTAC_KO->No_Degradation Conclusion Conclusion: Degradation is dependent on E3 Ligase X Degradation_Observed->Conclusion No_Degradation->Conclusion

References

Technical Support Center: Optimizing Ms-PEG3-CH2CH2COOH Linker Length

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Ms-PEG3-CH2CH2COOH linker. The content is designed to address specific issues that may be encountered during the optimization of linker length and conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in bioconjugation?

The this compound is a heterobifunctional linker used to covalently connect two molecules, typically a targeting molecule (like an antibody) and a payload (like a small molecule drug or a PROTAC). It is composed of three key parts:

  • Ms (Mesylate group): A good leaving group that readily reacts with nucleophiles such as amines (e.g., from lysine residues), thiols (e.g., from cysteine residues), and alcohols on biomolecules in a nucleophilic substitution reaction.[1]

  • PEG3 (Polyethylene Glycol, 3 units): A short, hydrophilic spacer that enhances the solubility of the conjugate, reduces aggregation, and provides spatial separation between the conjugated molecules.[2][3][4][5] The defined length of the PEG3 spacer allows for precise control over the distance between the biomolecule and the payload.

  • CH2CH2COOH (Carboxylic acid group): This terminal group can be activated (e.g., to an NHS ester) to react with primary amines on a payload or biomolecule, forming a stable amide bond.

Q2: What is the general strategy for using a heterobifunctional linker like this compound?

A common strategy is a two-step conjugation process to ensure specificity and avoid self-conjugation or polymerization. This typically involves:

  • First Conjugation: Reacting one end of the linker with the first molecule (e.g., the payload). For the this compound linker, this would likely involve activating the carboxylic acid group to react with an amine on the payload.

  • Purification: Removing the excess linker and unreacted payload.

  • Second Conjugation: Reacting the other end of the linker-payload construct with the second molecule (e.g., the antibody). In this case, the mesylate group would react with a nucleophilic residue on the antibody.

Alternatively, the carboxylic acid could be protected, the mesyl group reacted first, followed by deprotection and reaction of the carboxylic acid.

Q3: Why is optimizing the PEG linker length important?

The length of the PEG linker is a critical parameter that can significantly impact the properties and efficacy of the final bioconjugate, such as in Antibody-Drug Conjugates (ADCs) or PROTACs. Optimization is key to balancing:

  • Solubility and Stability: PEG linkers improve the solubility of hydrophobic payloads and can prevent aggregation.

  • Pharmacokinetics (PK): Longer PEG chains can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer plasma half-life.

  • Efficacy: The linker must be long enough to avoid steric hindrance between the antibody and the payload, allowing both to function optimally. For PROTACs, the linker length is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

  • Toxicity: An optimized linker can help in achieving a better therapeutic window by improving the ADC's PK profile and reducing non-specific uptake.

Q4: Is a short linker like PEG3 always better?

Not necessarily. While shorter PEG linkers may be advantageous in some contexts, such as potentially leading to more stable conjugates, the optimal length is highly dependent on the specific antibody, payload, and target. For some PROTACs, a shorter PEG linker (e.g., 8 atoms) has been found to be optimal, while for others, longer linkers are more effective. A systematic screening of different linker lengths is often necessary to empirically determine the best performer for a given system.

Troubleshooting Guides

Issue 1: Low Yield in the First Conjugation Step (Carboxylic Acid Activation)

Question: I am seeing a low yield when conjugating my amine-containing payload to the carboxylic acid end of the this compound linker. What could be the problem?

Answer: Low yield in this step is often related to the activation of the carboxylic acid or the stability of the reactants. Here are some potential causes and solutions:

Potential Cause Troubleshooting Steps
Inefficient Carboxylic Acid Activation - Ensure your activating agents (e.g., EDC/NHS) are fresh and have been stored under anhydrous conditions. - Optimize the molar ratio of EDC/NHS to the linker. A slight excess is typically required. - Perform the activation in a suitable anhydrous organic solvent like DMF or DMSO.
Hydrolysis of Activated Ester - The NHS ester is moisture-sensitive. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.
Side Reaction of the Mesylate Group - The mesylate group is a strong leaving group and could potentially react with nucleophiles present in the reaction mixture. If your payload has other nucleophilic sites, consider a protection strategy.
Incorrect Reaction pH - The reaction of an NHS ester with a primary amine is most efficient at a pH of 7-9. Ensure your reaction buffer is within this range if applicable.
Impure Starting Materials - Verify the purity of the this compound linker and your payload using techniques like NMR or mass spectrometry.
Issue 2: Low Yield or Unwanted Side Products in the Second Conjugation Step (Mesylate Reaction)

Question: After successfully creating my payload-linker construct, I am getting a low yield or multiple products when reacting it with my antibody/protein. What should I investigate?

Answer: The reactivity of the mesylate group is key here. The following factors can influence the outcome of this step:

Potential Cause Troubleshooting Steps
Instability of the Mesylate Group - The mesylate group has lower stability compared to other leaving groups like tosylates and can be prone to hydrolysis. Prepare the payload-linker construct fresh and use it promptly in the second conjugation step.
Non-specific Reactions - The mesylate group can react with various nucleophiles on the protein surface (lysine, cysteine, etc.). This can lead to a heterogeneous product. - To achieve site-specificity, consider using a protein with an engineered cysteine residue and optimizing the reaction pH to favor thiol reactivity (pH 6.5-7.5).
Steric Hindrance - The accessibility of the target residue on the protein is crucial. If the conjugation site is sterically hindered, the reaction efficiency will be low. Consider using a longer PEG linker if this is suspected.
Incorrect Reaction Buffer - Avoid buffers containing nucleophiles (e.g., Tris) that can react with the mesylate group. Use non-nucleophilic buffers like HEPES or PBS.
Aggregation - The hydrophobicity of the payload can cause aggregation during the conjugation process. Ensure adequate mixing and consider adding a small percentage of an organic co-solvent like DMSO if your protein can tolerate it.

Quantitative Data on PEG Linker Length

The optimal PEG linker length is context-dependent. Below are tables summarizing data from various studies that illustrate the impact of different PEG linker lengths on key parameters of ADCs and PROTACs. Note that specific data for PEG3 is limited in the literature, but trends from other short-chain PEGs can provide valuable insights.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats

Linker PEG Units Clearance (mL/day/kg)
Non-PEGylated 0 ~15
PEG2 Linker 2 ~10
PEG4 Linker 4 ~7
PEG8 Linker 8 ~5
PEG12 Linker 12 ~5
PEG24 Linker 24 ~5

(Data adapted from Burke et al., 2017)

Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance

Linker Architecture (DAR 8) Clearance (mL/day/kg)
Linear (L-PEG24) High
Pendant (P-(PEG12)2) Low

(Data suggests branched PEG structures can be more effective at shielding hydrophobic payloads)

Table 3: Effect of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates

Conjugate PEG Chain Size Target Cell IC50 (NCI-N87) In Vivo Half-Life
Affibody-MMAE (No PEG) N/A ~5 nM (estimated) Short
HP4KM 4 kDa 31.9 nM Extended 2.5-fold
HP10KM 10 kDa 111.3 nM Extended 11.2-fold

(This data highlights a potential trade-off between in vitro potency and in vivo half-life)

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Payload to an Antibody using this compound

Objective: To covalently link an amine-containing payload to an antibody using the this compound heterobifunctional linker.

Step A: Conjugation of Payload to Linker

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) or another carbodiimide (1.2 equivalents) and N-hydroxysuccinimide (NHS) (1.2 equivalents).

    • Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 1-2 hours.

  • Conjugation to Payload:

    • Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.

    • Add the payload solution to the activated linker solution.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3 equivalents) to the reaction mixture.

    • Stir overnight at room temperature.

  • Purification:

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the Ms-PEG3-linker-payload conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the product as a solid.

Step B: Conjugation of Linker-Payload to Antibody

  • Antibody Preparation:

    • Prepare the antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure the buffer is free of primary amines or other nucleophiles.

  • Conjugation Reaction:

    • Dissolve the purified Ms-PEG3-linker-payload in a minimal amount of a compatible organic solvent (e.g., DMSO).

    • Add the linker-payload solution to the antibody solution at a desired molar excess (e.g., 5-10 fold). The final concentration of the organic solvent should typically be below 10% (v/v).

    • Incubate the reaction at room temperature or 4°C for 2-4 hours with gentle mixing.

  • Purification and Analysis:

    • Remove excess linker-payload and purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Characterize the final conjugate by methods such as HIC-HPLC (to determine drug-to-antibody ratio, DAR), SEC-HPLC (to assess aggregation), and SDS-PAGE.

Visualizations

experimental_workflow cluster_step1 Step 1: Linker-Payload Synthesis cluster_step2 Step 2: Antibody Conjugation linker Ms-PEG3-COOH activation Activate COOH (e.g., EDC, NHS) linker->activation payload Amine-Payload conjugation1 Amide Bond Formation payload->conjugation1 activation->conjugation1 purification1 Purify Linker-Payload (RP-HPLC) conjugation1->purification1 linker_payload Ms-PEG3-Payload purification1->linker_payload conjugation2 Mesylate Reaction (Nucleophilic Substitution) linker_payload->conjugation2 antibody Antibody (mAb) antibody->conjugation2 purification2 Purify ADC (SEC / TFF) conjugation2->purification2 adc Final ADC purification2->adc

Caption: A typical two-step workflow for ADC synthesis using the this compound linker.

troubleshooting_logic start Low Conjugation Yield? step1 First Step? (Payload-Linker) start->step1 Yes step2 Second Step? (Linker-Antibody) start->step2 No cause1a Reagent Quality? (EDC/NHS, Solvents) step1->cause1a cause1b Reaction Conditions? (pH, Moisture) step1->cause1b cause1c Side Reactions? step1->cause1c cause2a Linker Instability? (Mesylate Hydrolysis) step2->cause2a cause2b Non-Specific Binding? step2->cause2b cause2c Steric Hindrance? step2->cause2c cause2d Buffer Interference? step2->cause2d solution1a Use fresh, anhydrous reagents. cause1a->solution1a solution1b Control pH and use inert atmosphere. cause1b->solution1b solution1c Consider protecting groups. cause1c->solution1c solution2a Use linker-payload immediately. cause2a->solution2a solution2b Optimize pH for site-specificity. cause2b->solution2b solution2c Screen longer PEG linkers. cause2c->solution2c solution2d Use non-nucleophilic buffers. cause2d->solution2d

Caption: A troubleshooting decision tree for low yield in bioconjugation experiments.

References

overcoming the hook effect with Ms-PEG3-CH2CH2COOH PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that utilize a Ms-PEG3-CH2CH2COOH linker. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a primary focus on understanding and overcoming the "hook effect."

Frequently Asked Questions (FAQs)

Q1: What is a this compound PROTAC?

A1: A this compound PROTAC is a heterobifunctional molecule designed to induce the degradation of a target protein. It is characterized by its specific linker, "this compound," which connects the two key components of the PROTAC: a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase.[1][2] This PEG-based linker's length, flexibility, and chemical properties are critical in positioning the target protein and the E3 ligase correctly to form a productive ternary complex.[3][4]

Q2: What is the "hook effect" and why is it a concern with PROTACs?

A2: The hook effect is a phenomenon where the effectiveness of a PROTAC—specifically, its ability to degrade a target protein—decreases at high concentrations after reaching an optimal point.[5] This results in a bell-shaped dose-response curve. It is a significant concern because it can lead to misinterpretation of experimental results, suggesting a lack of efficacy at concentrations that are, in fact, too high. Understanding this effect is crucial for determining the correct therapeutic window for a PROTAC.

Q3: What is the underlying mechanism of the hook effect?

A3: The hook effect occurs due to an imbalance between the formation of productive ternary complexes (Target Protein-PROTAC-E3 Ligase) and non-productive binary complexes at excessively high PROTAC concentrations. For degradation to occur, the PROTAC must act as a bridge, forming the ternary complex. At very high concentrations, it becomes statistically more likely for a target protein and an E3 ligase to each bind to a separate PROTAC molecule, forming two distinct binary complexes. These non-productive binary complexes compete with and prevent the formation of the productive ternary complex, thus reducing protein degradation.

Q4: How does the this compound linker influence the hook effect?

A4: The linker is a critical determinant of PROTAC efficacy and the propensity for the hook effect. The length and flexibility of the this compound linker directly influence the stability and conformation of the ternary complex. An optimal linker facilitates favorable protein-protein interactions within the ternary complex, increasing its stability and cooperativity. This can broaden the concentration range for effective degradation and delay the onset of the hook effect. Conversely, a suboptimal linker may lead to a less stable ternary complex, making it more susceptible to disruption by binary complex formation at lower concentrations.

Q5: I suspect I'm observing a hook effect. What is the first step to confirm it?

A5: The first and most critical step is to perform a wide dose-response experiment. You must test your this compound PROTAC over a broad range of concentrations, from very low (picomolar or nanomolar) to very high (micromolar). If you observe a bell-shaped curve where protein degradation is high at an intermediate concentration but decreases at higher concentrations, the hook effect is likely occurring. This initial experiment is essential to identify the optimal concentration range for your subsequent assays.

Troubleshooting Guide: Overcoming the Hook Effect

Problem: My target protein degradation decreases at higher concentrations of my this compound PROTAC.

This is a classic sign of the hook effect. Follow these steps to diagnose and mitigate the issue.

Step 1: Confirm and Characterize the Hook Effect

  • Action: Perform a detailed dose-response experiment using Western blotting to quantify target protein levels.

  • Rationale: This will allow you to precisely determine the optimal concentration (where maximum degradation occurs, known as Dmax) and the concentration at which degradation begins to decrease.

  • Experimental Tip: Use a wide logarithmic dilution series (e.g., 0.1 nM to 10 µM) to capture the full bell-shaped curve.

Step 2: Optimize PROTAC Concentration for Future Experiments

  • Action: Based on your dose-response data, select a concentration at or near the Dmax for all future experiments.

  • Rationale: Working within the optimal concentration range will ensure that you are observing the true maximum potential of your PROTAC and will yield more consistent and reproducible results.

Step 3: Assess Ternary Complex Formation

  • Action: Confirm that your PROTAC is capable of forming the required ternary complex. A Co-Immunoprecipitation (Co-IP) experiment is a standard method for this.

  • Rationale: The inability to form a stable ternary complex is a root cause of poor PROTAC activity. A successful Co-IP will show that the target protein, the E3 ligase, and the PROTAC can be pulled down together, confirming their interaction.

  • Experimental Tip: Perform the Co-IP at the optimal PROTAC concentration determined in Step 2.

Step 4: Evaluate Cellular Permeability and Compound Stability

  • Action: If degradation is consistently poor even at the presumed optimal concentration, investigate the PROTAC's physicochemical properties.

  • Rationale: PROTACs are often large molecules and can have poor cell permeability or stability in culture media. The PEG component of the this compound linker is generally intended to improve solubility, but issues can still arise.

  • Experimental Tip: Consider using a cellular uptake assay or ensuring that your compound is fully solubilized in the vehicle (e.g., DMSO) before dilution in media. Always prepare fresh stock solutions.

Step 5: Verify E3 Ligase Expression

  • Action: Confirm that the E3 ligase recruited by your PROTAC is expressed at sufficient levels in your chosen cell line.

  • Rationale: The degradation machinery is dependent on the presence of the E3 ligase. If its expression is low or absent, the PROTAC will be ineffective, regardless of concentration.

  • Experimental Tip: Use Western blot or qPCR to check the expression levels of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell model.

Data Presentation

Table 1: Example Dose-Response Data for a this compound PROTAC Exhibiting the Hook Effect

PROTAC ConcentrationTarget Protein Level (% of Control)Standard DeviationObservation
0 nM (Vehicle)100%5.2Baseline
1 nM85%4.8Minimal Degradation
10 nM45%3.5Potent Degradation
100 nM 8% 2.1 Optimal Degradation (Dmax)
500 nM25%3.9Hook Effect Onset
1 µM55%5.1Significant Hook Effect
10 µM80%6.3Loss of Efficacy

Table 2: Troubleshooting Summary: Causes and Recommended Actions

IssuePotential CauseRecommended Action
Bell-Shaped Degradation Curve Hook Effect: Formation of non-productive binary complexes.1. Perform wide dose-response experiment. 2. Use optimal concentration for all future assays.
No Degradation at Any Concentration 1. Poor ternary complex formation. 2. Low cell permeability. 3. Insufficient E3 ligase expression.1. Perform Co-IP to assess complex formation. 2. Check compound solubility and cellular uptake. 3. Verify E3 ligase expression via Western Blot/qPCR.
High Variability Between Experiments 1. Inconsistent cell density. 2. Compound instability.1. Standardize cell seeding protocols. 2. Prepare fresh PROTAC solutions for each experiment.

Experimental Protocols

Protocol 1: Western Blot for PROTAC Dose-Response Analysis

  • Cell Seeding: Plate cells at a consistent density in a multi-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the this compound PROTAC in cell culture media. A recommended range is 0.1 nM to 10 µM. Include a vehicle-only (e.g., DMSO) control. Treat cells and incubate for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Harvest cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Apply an ECL substrate and capture the chemiluminescent signal with an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle-treated control for each PROTAC concentration.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Assessment

  • Cell Treatment: Treat cells with the optimal concentration of the this compound PROTAC (determined from the dose-response curve) and a vehicle control.

  • Cell Lysis: Lyse cells using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100) with protease inhibitors to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the lysate with a primary antibody specific for the target protein or the E3 ligase, allowing it to bind overnight at 4°C.

  • Complex Pull-Down: Add Protein A/G magnetic beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in sample buffer. Analyze the eluate by Western blotting, probing for the target protein, the recruited E3 ligase, and other known binding partners. A successful Co-IP will show the presence of all three components in the PROTAC-treated sample.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway POI Target Protein (POI) TC Ternary Complex (POI-PROTAC-E3) POI->TC Binds PROTAC This compound PROTAC PROTAC->TC E3 E3 Ligase E3->TC Recruits PolyUb Polyubiquitinated Target Protein TC->PolyUb Ubiquitination PROTAC_recycled PROTAC (Recycled) TC->PROTAC_recycled Release Ub Ubiquitin Ub->TC Proteasome Proteasome PolyUb->Proteasome Recognition Proteasome->Degradation Degradation

Caption: PROTAC mechanism of action leading to target protein degradation.

Hook_Effect cluster_optimal Optimal PROTAC Concentration cluster_high High PROTAC Concentration (Hook Effect) POI1 Target Protein PROTAC1 PROTAC POI1->PROTAC1 TC Productive Ternary Complex E31 E3 Ligase PROTAC1->E31 Degradation Degradation TC->Degradation Leads to POI2 Target Protein Binary1 Non-Productive Binary Complex POI2->Binary1 Binds PROTAC2a PROTAC PROTAC2a->Binary1 NoDeg No Degradation Binary1->NoDeg Prevents Ternary Complex Formation E32 E3 Ligase Binary2 Non-Productive Binary Complex E32->Binary2 Binds PROTAC2b PROTAC PROTAC2b->Binary2 Binary2->NoDeg

Caption: The hook effect: High PROTAC levels favor non-productive binary complexes.

Troubleshooting_Workflow Start Start: Decreased Degradation at High PROTAC Concentration DoseResponse Perform Wide Dose-Response Western Blot Start->DoseResponse IsHook Is Bell-Shaped Curve Observed? DoseResponse->IsHook Optimize Yes: Hook Effect Confirmed Optimize Concentration for Assays IsHook->Optimize Yes NoHook No: Degradation is Generally Poor IsHook->NoHook No End End: Problem Mitigated Optimize->End CheckComplex Assess Ternary Complex (e.g., Co-IP) NoHook->CheckComplex ComplexOK Complex Forms? CheckComplex->ComplexOK CheckPerm Yes: Check Permeability & E3 Ligase Expression ComplexOK->CheckPerm Yes NoComplex No: Redesign PROTAC (Linker/Ligand Issue) ComplexOK->NoComplex No CheckPerm->End NoComplex->End

Caption: Troubleshooting workflow for investigating the PROTAC hook effect.

References

Technical Support Center: Enhancing the Solubility of Ms-PEG3-CH2CH2COOH-based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Ms-PEG3-CH2CH2COOH-based PROTACs.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound-based PROTACs have poor solubility?

A1: PROTACs, due to their high molecular weight and often lipophilic nature, frequently exhibit low aqueous solubility.[1][2] While the this compound linker is designed to enhance hydrophilicity, the overall solubility of the PROTAC is a composite property influenced by the two ligands (the warhead and the E3 ligase binder) and the linker itself.[3] If the warhead and E3 ligase ligand are highly hydrophobic, the PEG3 linker may not be sufficient to overcome their poor solubility characteristics.

Q2: What is the first step to troubleshoot the poor solubility of my PEGylated PROTAC?

A2: The initial step is to quantitatively measure the solubility of your compound in relevant aqueous buffers, such as phosphate-buffered saline (PBS) or cell culture media. This establishes a baseline for evaluating improvement strategies. Simple modifications to the buffer, such as altering the pH, can sometimes improve solubility, particularly if your PROTAC possesses ionizable groups.[3]

Q3: What are some common laboratory strategies to improve the solubility of my PROTAC for in vitro assays?

A3: For in vitro experiments, several strategies can be employed:

  • Co-solvents: If compatible with your assay, adding a small percentage (typically 1-5%) of a water-miscible organic co-solvent like DMSO, ethanol, or PEG 400 to your aqueous buffer can significantly increase the solubility of your PROTAC.[3]

  • Formulation with Surfactants: Surfactants such as Tween-80 can be used to create micellar formulations that enhance the apparent solubility of hydrophobic compounds.

  • pH Adjustment: For PROTACs with ionizable functional groups, adjusting the pH of the buffer to ionize the molecule can increase its aqueous solubility.

Q4: What are more advanced formulation strategies for improving the in vivo bioavailability of poorly soluble PROTACs?

A4: For in vivo applications, more advanced formulation techniques are often necessary to improve oral bioavailability:

  • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix (e.g., HPMCAS, PVA) in an amorphous state can prevent crystallization and maintain a supersaturated state in solution, leading to enhanced absorption.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and lipid nanoparticles can encapsulate the PROTAC and improve its dissolution and absorption in the gastrointestinal tract.

  • Prodrug Approach: Modifying the PROTAC into a more soluble prodrug that is converted to the active molecule in vivo can be an effective strategy.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
PROTAC precipitates out of solution upon dilution from DMSO stock into aqueous buffer. The final concentration of the PROTAC exceeds its thermodynamic solubility in the aqueous buffer.1. Lower the final concentration of the PROTAC in the assay. 2. Increase the percentage of DMSO in the final solution (if the assay allows). 3. Incorporate a co-solvent or surfactant in the aqueous buffer.
Inconsistent results in cell-based assays. Poor solubility leading to variable concentrations of the active PROTAC in the cell culture medium.1. Measure the kinetic solubility of the PROTAC in the cell culture medium to ensure the working concentration is below the solubility limit. 2. Prepare fresh dilutions for each experiment. 3. Consider using a formulated version of the PROTAC (e.g., in a cyclodextrin complex) for more consistent dosing.
Low oral bioavailability in animal studies. Poor aqueous solubility, low dissolution rate in the gastrointestinal tract, and/or poor permeability.1. Characterize the solid-state properties of the PROTAC (crystalline vs. amorphous). 2. Develop an enabling formulation such as an amorphous solid dispersion (ASD) or a lipid-based formulation. 3. Investigate the potential for a prodrug strategy.

Quantitative Data on Solubility Enhancement

Disclaimer: The following data is for illustrative purposes and showcases solubility improvements for various PROTACs using different formulation strategies. Specific results for PROTACs containing the this compound linker may vary and require experimental determination.

PROTACFormulation StrategyDrug Loading (% w/w)Dissolution MediumSolubility EnhancementReference
AZ1Amorphous Solid Dispersion (ASD) with HPMCAS20%Fasted State Simulated Intestinal Fluid (FaSSIF)Up to 2-fold increase in supersaturation compared to pure amorphous drug
ARV-110Amorphous Solid Dispersion (ASD) with PVA30%Phosphate Buffer (pH 6.8)Significant dissolution enhancement
SelDeg51Amorphous Solid Dispersion (ASD) with PVA30%Phosphate Buffer (pH 6.8)Considerable solubility enhancement
ARCC-4Amorphous Solid Dispersion (ASD) with HPMCAS or Eudragit® L 100-5510% and 20%Phosphate Buffer (pH 6.8)Pronounced supersaturation without precipitation

Key Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a PROTAC in a specific buffer.

Materials:

  • PROTAC compound

  • Selected aqueous buffer (e.g., PBS, pH 7.4)

  • DMSO

  • Microcentrifuge tubes

  • Orbital shaker

  • HPLC or LC-MS/MS system

Methodology:

  • Add an excess amount of the PROTAC to a microcentrifuge tube containing a known volume of the aqueous buffer.

  • Incubate the tubes on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved PROTAC using a validated HPLC or LC-MS/MS method with a standard curve.

  • The measured concentration represents the thermodynamic solubility.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol provides a general method for preparing ASDs for screening purposes.

Materials:

  • PROTAC compound

  • Polymer (e.g., HPMCAS, Kollidon® VA64, Soluplus®)

  • Volatile organic solvent (e.g., dichloromethane, methanol, or a mixture)

  • Glass vials

  • Rotary evaporator or vacuum oven

Methodology:

  • Weigh the PROTAC and the selected polymer to achieve the desired drug loading (e.g., 10%, 20%, or 30% w/w).

  • Dissolve both the PROTAC and the polymer completely in the chosen solvent in a glass vial.

  • Remove the solvent using a rotary evaporator or by drying in a vacuum oven until a solid film or powder is formed.

  • Scrape the solid ASD material from the vial.

  • Characterize the amorphous nature of the dispersion using techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Solubility_Workflow cluster_strategies Solubility Enhancement Strategies Start Poorly Soluble PROTAC Solubility_Assay Determine Baseline Solubility (Kinetic & Thermodynamic) Start->Solubility_Assay Simple Simple Formulations (Co-solvents, pH adjustment) Solubility_Assay->Simple For In Vitro Advanced Advanced Formulations (ASD, Lipid-based) Solubility_Assay->Advanced For In Vivo Re_evaluate Re-evaluate Solubility Simple->Re_evaluate Advanced->Re_evaluate Re_evaluate->Solubility_Assay Iterate In_Vitro In Vitro Assays Re_evaluate->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo If successful Success Optimized PROTAC In_Vivo->Success

References

Technical Support Center: Purification of Ms-PEG3-CH2CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ms-PEG3-CH2CH2COOH conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound conjugates?

The main challenges in purifying this compound conjugates stem from the physicochemical properties of the conjugate and potential impurities in the reaction mixture. Key difficulties include:

  • Separating the conjugate from unreacted starting materials: This involves removing excess this compound and the unconjugated substrate (e.g., protein, peptide, or small molecule).

  • Resolving different PEGylated species: In instances of multiple reactive sites on the substrate, it can be challenging to separate mono-PEGylated forms from multi-PEGylated products.[1]

  • Removing reaction byproducts: The conjugation chemistry used may generate byproducts that need to be cleared.[1]

  • Product stability during purification: The conjugate may be sensitive to the pH, temperature, or solvents used during the purification process.[1]

Q2: Which chromatographic techniques are most effective for purifying this compound conjugates?

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for purifying PEGylated molecules.[1] The two most common and effective HPLC modes for this purpose are:

  • Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity.[] Given the presence of the methanesulfonyl ("Ms") group, which adds hydrophobicity, RP-HPLC is often an excellent choice for purifying this compound conjugates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius (size). This method is effective for removing smaller, unreacted PEG linkers from larger conjugated biomolecules. However, for smaller substrates, the size difference between the conjugate and the unreacted molecule might not be sufficient for optimal separation with a short PEG3 linker.

Other valuable chromatographic techniques include:

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. PEGylation can alter the surface charge of a molecule, which can be exploited for separation.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity in the presence of a high-salt mobile phase.

Q3: Can I use dialysis or Tangential Flow Filtration (TFF) for purification?

Yes, both dialysis and Tangential Flow Filtration (TFF) can be used, particularly for conjugates with larger biomolecules.

  • Dialysis/Ultrafiltration: These techniques separate molecules based on their ability to pass through a semi-permeable membrane with a specific molecular weight cutoff (MWCO). They are effective for removing small, unreacted this compound from a much larger conjugated protein.

  • Tangential Flow Filtration (TFF): TFF is a more rapid and scalable method than traditional dialysis for buffer exchange and removing small molecule impurities.

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Broad peaks in RP-HPLC Polydispersity of the PEG chain.While this compound is a discrete PEG, broader peaks can still occur. The dispersity of an attached PEG can lead to peak broadness in RP-HPLC.
Suboptimal chromatographic conditions.Optimize the gradient elution. A shallower gradient around the elution time of the components of interest can improve resolution. Adjust the mobile phase composition, including the organic solvent percentage and ion-pairing agent (e.g., TFA).
Slow on-column kinetics.Increase the column temperature.
Poor separation of conjugate and unreacted substrate Insufficient resolution of the chosen method.For SEC, ensure the column has the appropriate pore size and length for the molecular weight range of your molecules. For RP-HPLC, try a different column chemistry (e.g., C8 instead of C18) or adjust the mobile phase.
Similar physicochemical properties.Consider an orthogonal purification method. For example, if RP-HPLC provides poor separation, try IEX if there is a charge difference between the conjugate and the starting material.
Low recovery of purified conjugate Non-specific binding to the column matrix or membrane.For SEC, consider adding arginine to the mobile phase to reduce non-specific interactions. For IEX, adjust the buffer pH or salt concentration. For dialysis/TFF, use membranes with low protein-binding properties.
Product degradation during purification.Assess the stability of your conjugate under the purification conditions (pH, temperature). Consider using a faster purification method.
Precipitation on the column.Check the solubility of your conjugate in the mobile phase. You may need to adjust the pH or add solubilizing agents.
Presence of unexpected peaks in the final product Reaction byproducts.Use LC-MS to identify the impurities and optimize the conjugation reaction to minimize their formation.
Degradation of the conjugate or starting materials.Analyze the stability of all components under the experimental conditions.
Contaminants from reagents or solvents.Ensure the use of high-purity reagents and solvents.

Experimental Protocols

Protocol 1: RP-HPLC Purification

This protocol provides a starting point for the purification of this compound conjugates. Optimization may be required based on the specific properties of the conjugated molecule.

1. Column Selection:

  • Start with a C18 column. C8 columns are also a good alternative.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.

3. Gradient Elution:

  • Establish a linear gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time, for example, 5% to 95% B over 30 minutes.
  • The optimal gradient will depend on the hydrophobicity of the conjugate.

4. Sample Preparation:

  • Dissolve the crude reaction mixture in a solvent compatible with the mobile phase, preferably with a low percentage of organic solvent.
  • Filter the sample through a 0.22 µm filter before injection.

5. Detection:

  • If the conjugated molecule has a UV chromophore, use UV detection at an appropriate wavelength (e.g., 220 nm or 280 nm).
  • Since PEG itself does not have a UV chromophore, for conjugates lacking a UV-active component, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended for universal detection.

6. Fraction Collection and Analysis:

  • Collect fractions corresponding to the desired peak.
  • Analyze the purity of the collected fractions by analytical RP-HPLC or other appropriate methods like mass spectrometry.

Protocol 2: Size Exclusion Chromatography (SEC) Purification

This protocol is suitable for separating larger conjugated biomolecules from the smaller, unreacted this compound.

1. Column Selection:

  • Choose a SEC column with a fractionation range appropriate for the size of your conjugated molecule.

2. Mobile Phase Preparation:

  • Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., Phosphate Buffered Saline, PBS) at a physiological pH.

3. System Equilibration:

  • Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.

4. Sample Preparation and Injection:

  • Dissolve the crude sample in the mobile phase.
  • The injection volume should be a small fraction of the total column volume (typically 1-2%) to ensure good resolution.

5. Elution and Fraction Collection:

  • Elute the sample with the mobile phase at a constant flow rate. The larger conjugated molecule will elute first, followed by the smaller, unreacted components.
  • Collect fractions corresponding to the elution peaks.

6. Analysis:

  • Analyze the collected fractions using an appropriate method (e.g., UV absorbance at 280 nm for proteins, SDS-PAGE) to confirm the purity of the conjugate.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification Strategy cluster_analysis Analysis and Final Product start Crude Reaction Mixture (Conjugate, Unreacted Substrate, Unreacted PEG) purification_choice Select Purification Method start->purification_choice rphplc RP-HPLC purification_choice->rphplc Hydrophobicity-based sec SEC purification_choice->sec Size-based iex IEX purification_choice->iex Charge-based dialysis Dialysis / TFF purification_choice->dialysis Size-based (Bulk) analysis Purity Analysis (e.g., Analytical HPLC, MS) rphplc->analysis sec->analysis iex->analysis dialysis->analysis final_product Pure this compound Conjugate analysis->final_product

Caption: General workflow for the purification of this compound conjugates.

troubleshooting_logic cluster_symptoms Identify Symptom cluster_solutions Implement Solution start Impure Conjugate broad_peaks Broad Peaks? start->broad_peaks poor_separation Poor Separation? start->poor_separation low_recovery Low Recovery? start->low_recovery optimize_gradient Optimize Gradient / Temp broad_peaks->optimize_gradient change_column Change Column / Method poor_separation->change_column adjust_buffer Adjust Buffer / Additives low_recovery->adjust_buffer check_stability Check Stability / Solubility low_recovery->check_stability pure_product Pure Conjugate optimize_gradient->pure_product change_column->pure_product adjust_buffer->pure_product check_stability->pure_product

References

Technical Support Center: Addressing Steric Hindrance in Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with steric hindrance during ternary complex formation.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of ternary complex formation?

A1: Steric hindrance refers to the spatial arrangement of atoms or groups of atoms that prevents or restricts the formation of a stable ternary complex. In the context of technologies like Proteolysis Targeting Chimeras (PROTACs), a ternary complex consists of the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase. If the components are too bulky or improperly oriented, they can physically clash, preventing the necessary interactions for complex formation and subsequent biological activity, such as protein degradation.

Q2: What are the primary causes of steric hindrance in PROTAC-mediated ternary complexes?

A2: The primary causes of steric hindrance in this context include:

  • Suboptimal Linker Length: A linker that is too short may not be able to bridge the distance between the POI and the E3 ligase, leading to steric clashes between the two proteins.[1][]

  • Inappropriate Linker Composition and Rigidity: The chemical nature of the linker influences its flexibility. A highly rigid linker might lock the PROTAC in a conformation that is not conducive to ternary complex formation, while an overly flexible linker may not provide the necessary stability.[][3]

  • Incorrect Attachment Points: The position where the linker is attached to the warhead (targeting the POI) and the E3 ligase ligand is crucial. An unsuitable attachment point can orient the proteins in a way that their surfaces collide.

  • Protein Surface Topography: The surface shapes of the specific POI and E3 ligase can create inherent challenges for forming a productive complex.

Q3: How can I computationally predict potential steric hindrance?

A3: Computational modeling is a valuable tool for predicting and understanding steric hindrance. Molecular dynamics simulations and docking studies can be used to model the ternary complex and identify potential clashes between the POI and the E3 ligase.[4] Software like Rosetta has been used to build and refine models of PROTAC-mediated ternary complexes, helping to rationalize the effects of linker length and composition and to guide the design of more effective molecules.

Troubleshooting Guides

Issue 1: No or weak ternary complex formation detected in biophysical assays (e.g., SPR, ITC, TR-FRET).

Possible Cause Troubleshooting Step
Incompatible POI and E3 Ligase Pair Computationally model the interaction to assess feasibility. If possible, test alternative E3 ligases.
Suboptimal Linker Length Synthesize and test a series of PROTACs with varying linker lengths (e.g., systematically increasing or decreasing by 2-4 atoms).
Incorrect Linker Attachment Points If structurally feasible, synthesize analogs with different linker attachment points on the warhead or E3 ligase ligand.
Steric Clash Due to Protein Residues Identify potentially clashing residues through structural modeling. Use site-directed mutagenesis to substitute bulky residues with smaller ones (e.g., Alanine scanning).

Issue 2: A stable ternary complex is formed, but no downstream activity (e.g., protein degradation) is observed.

Possible Cause Troubleshooting Step
Unproductive Ternary Complex Geometry The complex may be stable but not in a conformation that allows for efficient ubiquitination. This can be due to the linker length or attachment points. Test PROTAC analogs with different linker compositions (e.g., more rigid or more flexible linkers) to alter the orientation of the proteins.
Lysine Residue Inaccessibility The lysine residues on the target protein may be buried within the complex and inaccessible to the E3 ligase. Mutate surface-exposed residues on the POI to lysine to provide new ubiquitination sites.

Quantitative Data Summary

The following tables summarize quantitative data on the impact of linker properties on PROTAC efficiency.

Table 1: Impact of Linker Length on PROTAC Efficiency for Estrogen Receptor α (ERα) Degradation

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 112>1000<20
PROTAC 21450045
PROTAC 3 16 100 >80
PROTAC 41840055
PROTAC 520>1000<30

Data adapted from studies on ERα degradation, highlighting an optimal linker length.

Table 2: Comparison of Linker Types on BRD4 Degradation

PROTACLinker TypeTernary Complex KD (nM)Cellular DC50 (nM)
MZ1PEG5.425
Compound XAlkyl15.280
Compound YRigid2.110

This table provides a comparative overview of how different linker compositions can affect both ternary complex affinity and cellular degradation potency.

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Characterization

Objective: To measure the binding kinetics and affinity of the ternary complex.

Materials:

  • SPR instrument and sensor chips (e.g., CM5, NTA)

  • Immobilization buffer (e.g., HBS-EP+)

  • Running buffer (e.g., HBS-EP+ with 0.1% DMSO)

  • Purified, biotinylated E3 ligase

  • Purified POI

  • PROTAC of interest

Methodology:

  • Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip to a target response level.

  • Binary Interaction Analysis (Optional but Recommended):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • In a separate experiment, immobilize the POI and inject the PROTAC to determine its binary affinity for the target.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • The binding response will reflect the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex.

    • Calculate the cooperativity factor (α) by comparing the binary and ternary affinities. A value of α > 1 indicates positive cooperativity.

Protocol 2: Site-Directed Mutagenesis to Mitigate Steric Hindrance

Objective: To introduce point mutations in the POI or E3 ligase to reduce steric clashes.

Materials:

  • Plasmid DNA encoding the protein of interest

  • Mutagenic primers containing the desired mutation

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells

  • DNA sequencing reagents

Methodology:

  • Primer Design: Design complementary primers (25-45 nucleotides) containing the desired mutation, with the mutation in the center of the primer.

  • PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.

  • Template Digestion: Digest the PCR product with DpnI. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the gene of interest to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Protein Expression and Purification: Express and purify the mutant protein for use in ternary complex formation assays.

Visualizations

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow Start No/Weak Ternary Complex Formation Check_Binary Check Binary Interactions (POI-PROTAC & E3-PROTAC) Start->Check_Binary Binary_OK Binary Interactions OK? Check_Binary->Binary_OK Optimize_Linker Optimize Linker (Length, Rigidity, Attachment) Binary_OK->Optimize_Linker Yes Fix_Binary Optimize Warhead or E3 Ligand Binding Binary_OK->Fix_Binary No Mutagenesis Site-Directed Mutagenesis of Clashing Residues Optimize_Linker->Mutagenesis Re_evaluate Re-evaluate Ternary Complex Formation Optimize_Linker->Re_evaluate Mutagenesis->Re_evaluate Success Successful Complex Formation Re_evaluate->Success Yes Failure Re-design PROTAC/ Choose new E3 Ligase Re_evaluate->Failure No Fix_Binary->Check_Binary

Caption: Troubleshooting workflow for steric hindrance.

Experimental_Workflow cluster_in_silico In Silico Design cluster_in_vitro In Vitro Validation cluster_in_cellulo Cellular Assays Computational_Modeling Computational Modeling (Docking, MD Simulations) PROTAC_Design PROTAC Design (Linker Variation) Computational_Modeling->PROTAC_Design Synthesis PROTAC Synthesis PROTAC_Design->Synthesis Biophysical_Assays Biophysical Assays (SPR, ITC, TR-FRET) Synthesis->Biophysical_Assays Ternary_Complex_Formation Ternary Complex Formation & Stability Biophysical_Assays->Ternary_Complex_Formation Cellular_Assays Cellular Degradation Assays (Western Blot) Ternary_Complex_Formation->Cellular_Assays Degradation_Potency Degradation Potency (DC50, Dmax) Cellular_Assays->Degradation_Potency

Caption: Experimental workflow for PROTAC development.

References

Technical Support Center: Managing Off-Target Effects with Ms-PEG3-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ms-PEG3-CH2CH2COOH. The information is designed to help manage and mitigate potential off-target effects during the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a discrete polyethylene glycol (PEG) linker containing a methoxy (Ms) cap and a terminal carboxylic acid group. The PEG3 component indicates three ethylene glycol units. It is primarily used as a non-cleavable linker in the synthesis of ADCs and as a component of PROTACs.[1][2][3][4] In ADCs, it connects an antibody to a cytotoxic payload, while in PROTACs, it links a target protein-binding ligand to an E3 ligase-recruiting ligand.[1]

Q2: What are the main advantages of using a PEG linker like this compound?

PEG linkers offer several benefits in bioconjugation, including:

  • Improved Solubility: The hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic molecules in aqueous solutions.

  • Enhanced Stability: PEGylation can protect the conjugated molecule from enzymatic degradation.

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the biomolecule, potentially reducing immune responses.

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic size of the conjugate, leading to reduced renal clearance and a longer circulation half-life.

  • Spacer Function: The linker provides spatial separation between the conjugated molecules, which can help to minimize steric hindrance and preserve the biological activity of each component.

Q3: What are potential off-target effects associated with PEGylated conjugates and how can they be managed?

Off-target effects with PEGylated conjugates can arise from several factors. PEGylation itself can sometimes shield the therapeutic payload, reducing its intended activity. Additionally, non-specific uptake of the conjugate by healthy tissues can lead to toxicity. Strategies to mitigate these effects include:

  • Optimizing PEG Length: The length of the PEG linker is critical. A linker that is too short may not provide enough separation, leading to steric hindrance, while a very long linker could wrap around the payload and interfere with its function.

  • Shielding Hydrophobic Payloads: For hydrophobic drugs, PEGylation can reduce non-specific uptake by normal tissues, thereby decreasing systemic toxicity.

  • Controlling Conjugation Stoichiometry: A heterogeneous mixture of conjugates with varying numbers of attached PEGs can lead to inconsistent performance. Careful control of the reaction conditions is necessary to achieve a more homogenous product.

Q4: Can the PEG component itself cause an immune response?

While PEG is generally considered to have low immunogenicity, there is evidence that anti-PEG antibodies (APAs) can develop, particularly after multiple administrations of a PEGylated therapeutic. The presence of pre-existing APAs in some individuals has also been reported. These APAs can lead to accelerated clearance of the PEGylated drug, reducing its efficacy and potentially causing hypersensitivity reactions.

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency
Potential Cause Troubleshooting Strategy Principle
Suboptimal Reaction Conditions Optimize pH, temperature, and reaction time. For reactions involving NHS esters (activated carboxylic acid), a pH of 7.5-8.5 is typically recommended.The reactivity of functional groups is highly dependent on the reaction environment.
Steric Hindrance Consider using a longer PEG linker if the conjugation sites are in a crowded molecular environment.A longer spacer can provide better accessibility to the reactive groups.
Reagent Instability Prepare stock solutions of reactive PEG linkers, such as NHS esters, immediately before use in an anhydrous solvent like DMSO.Reactive functional groups like NHS esters are susceptible to hydrolysis.
Inactive Biomolecule Ensure the functional groups on the antibody or protein are available for conjugation. For example, if targeting cysteines, ensure they are in a reduced state.Disulfide bonds can prevent the reaction of maleimide-functionalized PEGs with cysteine residues.
Issue 2: Product Aggregation and Precipitation
Potential Cause Troubleshooting Strategy Principle
Hydrophobic Payload The use of a hydrophilic PEG linker like this compound should help to mitigate this. If aggregation persists, consider using a longer PEG chain.PEGylation increases the overall hydrophilicity of the conjugate, which can prevent aggregation driven by hydrophobic interactions.
High Drug-to-Antibody Ratio (DAR) Optimize the molar ratio of the linker-payload to the antibody to achieve a lower, more uniform DAR.A high density of hydrophobic drugs on the antibody surface can lead to aggregation.
Inappropriate Buffer Conditions Screen different buffer systems and pH values for the final conjugate formulation to maximize solubility and stability.The solubility of proteins and conjugates is sensitive to the composition of the surrounding solution.
Issue 3: Reduced Biological Activity of the Conjugate
Potential Cause Troubleshooting Strategy Principle
Steric Hindrance at the Binding Site If conjugation occurs near the antigen-binding site of the antibody or the active site of the payload, it can impede its function. Consider site-specific conjugation methods to control the attachment points.The PEG chain can physically block the interaction of the conjugate with its target.
Conformational Changes Characterize the structure of the conjugate to ensure that the conjugation process has not induced detrimental conformational changes in the biomolecule.The attachment of the linker and payload can alter the three-dimensional structure of the protein, affecting its activity.
Linker Instability (if a cleavable linker is desired) This compound is a non-cleavable linker. If payload release is required, a different linker chemistry should be chosen.The linker must be stable in circulation but cleavable at the target site for certain ADC designs.

Experimental Protocols

General Protocol for Antibody-Drug Conjugation using this compound

This protocol outlines a general procedure for conjugating a drug to an antibody via the carboxylic acid group of this compound. This typically involves a two-step process: first activating the carboxylic acid, and then reacting it with an amine group on the antibody.

1. Activation of this compound:

  • Reagents and Materials:

    • This compound

    • N-Hydroxysuccinimide (NHS) or a water-soluble equivalent (e.g., Sulfo-NHS)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or a similar carbodiimide

    • Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

    • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

  • Procedure:

    • Dissolve this compound, NHS, and EDC in the organic solvent. A typical molar ratio is 1:1.2:1.2 (PEG-linker:NHS:EDC).

    • Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS ester.

2. Conjugation to the Antibody:

  • Reagents and Materials:

    • Activated this compound-NHS ester

    • Antibody solution in a suitable buffer (e.g., PBS, pH 7.2-8.0)

    • Quenching solution (e.g., 1 M Tris or glycine, pH 8.0)

  • Procedure:

    • Add the desired molar excess of the activated PEG-linker solution to the antibody solution. The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

    • Stop the reaction by adding the quenching solution to react with any remaining active NHS esters.

    • Incubate for an additional 15-30 minutes.

3. Purification and Characterization:

  • Purification:

    • Remove unreacted PEG-linker and other small molecules by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

    • Assess the purity and presence of aggregates using SEC.

    • Confirm the biological activity of the ADC through in vitro cell-based assays.

Visualizations

ADC_Synthesis_Workflow General Workflow for ADC Synthesis cluster_activation Linker Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Linker This compound ActivatedLinker Ms-PEG3-NHS Ester Linker->ActivatedLinker Activation Activators EDC, NHS Activators->ActivatedLinker Conjugation Conjugation Reaction ActivatedLinker->Conjugation Antibody Antibody Antibody->Conjugation CrudeADC Crude ADC Mixture Conjugation->CrudeADC Purification Purification (e.g., SEC) CrudeADC->Purification PureADC Purified ADC Purification->PureADC Characterization Characterization (e.g., HIC, MS) PureADC->Characterization

Caption: General workflow for ADC synthesis using this compound.

Signaling_Pathway_Example Example Signaling Pathway for ADC Targeting Receptor Tumor Surface Receptor Internalization Internalization Receptor->Internalization ADC Antibody-Drug Conjugate ADC->Receptor Binding Lysosome Lysosome Internalization->Lysosome PayloadRelease Payload Release (for cleavable linkers) Lysosome->PayloadRelease Payload Cytotoxic Payload PayloadRelease->Payload DNA_Damage DNA Damage Payload->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Ms-PEG3-CH2CH2COOH vs. Alkyl Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal aspect of developing novel therapeutics. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is far more than a simple spacer; its composition, length, and flexibility profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][2]

This guide provides an objective comparison of a hydrophilic polyethylene glycol (PEG)-based linker, Ms-PEG3-CH2CH2COOH, and traditional hydrophobic alkyl linkers in the context of PROTAC design and performance. By presenting quantitative data from various studies, detailed experimental protocols, and visual representations of key biological and experimental processes, this document aims to equip researchers with the necessary information to make informed decisions in the rational design and optimization of next-generation protein degraders.

The Role of the Linker in PROTAC Function

The primary function of the PROTAC linker is to position the POI and the E3 ligase in a productive orientation to form a stable ternary complex.[3][4] This ternary complex formation is the prerequisite for the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome. The linker's characteristics directly impact several key performance indicators of a PROTAC:

  • Ternary Complex Formation and Stability: The length and flexibility of the linker are critical for achieving an optimal spatial arrangement that minimizes steric hindrance and promotes favorable protein-protein interactions within the ternary complex.[5]

  • Degradation Efficiency (DC50 and Dmax): The stability of the ternary complex is directly correlated with the efficiency of target protein ubiquitination and subsequent degradation. This is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

  • Physicochemical Properties: The linker significantly influences the overall physicochemical properties of the PROTAC molecule, including solubility, lipophilicity, and polar surface area.

  • Cell Permeability and Pharmacokinetics: These physicochemical properties, in turn, affect the PROTAC's ability to cross cell membranes, its metabolic stability, and its overall pharmacokinetic profile.

Comparison of this compound and Alkyl Linkers

Physicochemical Properties
PropertyThis compound (PEG-based)Alkyl LinkersReferences
Composition Polyethylene glycol chain with a terminal carboxylic acidSaturated or unsaturated hydrocarbon chains
Hydrophilicity HighLow (Hydrophobic)
Solubility Generally enhances aqueous solubility of the PROTACCan decrease aqueous solubility, increasing lipophilicity
Flexibility High, with a propensity for folded conformationsHigh, with more extended conformations in nonpolar environments
Metabolic Stability May have reduced metabolic stability compared to alkyl chainsGenerally more stable to oxidative metabolism
Performance in PROTACs

The choice between a PEG-based linker like this compound and an alkyl linker is highly dependent on the specific POI and E3 ligase pair and must often be determined empirically. Below is a summary of quantitative data from various studies comparing the performance of PROTACs with PEG and alkyl linkers.

Table 1: Impact of Linker Type on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396

Table 2: Comparison of Linkers for Cereblon (CRBN) Degradation in HEK293T cells

Linker TypeLinker CompositionCRBN DegradationReference
AlkylNine-atom alkyl chainConcentration-dependent decrease
PEGThree PEG unitsWeak degradation

Table 3: Impact of Linker on BRD4 Degradation

This table presents a synthesized comparison based on general findings in the literature for PROTACs targeting BRD4 using the VHL E3 ligase.

LinkerDC50 (nM)Dmax (%)Reference
PEG35585
PEG42095
PEG515>98
Alkyl (C8)Variable, often potentVariable

Signaling Pathways and Experimental Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Ub_POI Ubiquitinated POI E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Recruits Ubiquitin->Ub_POI Polyubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Densitometry) I->J K 11. Determine DC50 & Dmax J->K

Western Blot Experimental Workflow

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance.

Protocol 1: Synthesis of an Amide-Linked PROTAC with this compound

This protocol describes a general procedure for coupling a carboxylic acid-functionalized linker like this compound to an amine-containing POI ligand, followed by coupling to an E3 ligase ligand.

Step 1: Amide Coupling of POI Ligand with this compound

  • Reagents and Materials:

    • POI Ligand with an available amine group (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the POI ligand in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the POI-Linker conjugate.

Step 2: Amide Coupling of POI-Linker with E3 Ligase Ligand

  • Reagents and Materials:

    • POI-Linker conjugate from Step 1 (1.0 eq)

    • E3 Ligase Ligand with an available amine group (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Follow the procedure outlined in Step 1, using the POI-Linker conjugate and the E3 Ligase Ligand as the coupling partners.

    • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

  • Materials:

    • Cell culture reagents and appropriate cell line

    • PROTAC compound and vehicle control (e.g., DMSO)

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate and imaging system

  • Procedure:

    • Cell Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations and a vehicle control for a predetermined time (e.g., 24 hours).

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples, add Laemmli sample buffer, and denature by boiling. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

      • Wash the membrane with TBST.

      • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane with TBST.

    • Detection and Analysis:

      • Detect the protein bands using an ECL substrate and an imaging system.

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein levels to the loading control.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control.

      • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This high-throughput, cell-free assay models passive transcellular permeability.

  • Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).

  • Procedure:

    • Prepare the Donor Plate: Add the PROTAC compounds to the donor wells of a 96-well microplate.

    • Prepare the Acceptor Plate: Fill the acceptor wells of a filter plate with buffer. The filter is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

    • Assemble the PAMPA Sandwich: Place the filter plate on top of the donor plate, ensuring the membrane is in contact with the solutions in both compartments.

    • Incubation: Incubate the sandwich for a specified period (e.g., 4-16 hours) at room temperature.

    • Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate Papp: The apparent permeability coefficient is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [C_A] / [C_equilibrium]) where V_D and V_A are the volumes of the donor and acceptor wells, Area is the area of the membrane, Time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.

Protocol 4: Caco-2 Permeability Assay

This cell-based assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux.

  • Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions that mimics the intestinal epithelium. The transport of a compound across this monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

  • Procedure:

    • Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for 21-28 days to allow for differentiation and monolayer formation.

    • Assay Initiation:

      • For A-B transport, add the PROTAC compound to the apical (upper) chamber.

      • For B-A transport, add the PROTAC compound to the basolateral (lower) chamber.

    • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.

    • Quantification: Analyze the concentration of the PROTAC in the samples by LC-MS/MS.

    • Calculate Papp and Efflux Ratio:

      • Calculate the Papp values for both A-B and B-A directions using a similar equation to the PAMPA assay.

      • The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Conclusion

The choice of linker is a critical decision in the design of a successful PROTAC. Both this compound, as a representative PEG linker, and alkyl linkers offer distinct advantages and disadvantages. PEG linkers can enhance solubility and may promote favorable folded conformations for cell permeability. Alkyl linkers, while more hydrophobic, are metabolically stable and can also improve membrane permeability. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and a systematic evaluation of a variety of linker types and lengths is often necessary to identify the most potent and drug-like PROTAC candidate. The experimental protocols provided in this guide offer a framework for the synthesis and comprehensive evaluation of PROTACs with different linkers, enabling researchers to make data-driven decisions in the pursuit of novel targeted protein degradation therapies.

References

The Influence of PEG Linker Length on Targeted Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective degradation of target proteins. A critical, yet often empirically determined, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive comparison of how different PEG linker lengths impact the efficacy of targeted protein degradation, supported by experimental data and detailed protocols.

The linker in a PROTAC is not merely a spacer but plays a pivotal role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] The length and composition of the linker dictate the spatial orientation and proximity of the target protein and the E3 ligase, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1][3] An optimal linker length is crucial; a linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1]

Comparative Efficacy of PROTACs with Different PEG Linker Lengths

Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific target protein and the recruited E3 ligase. Below are case studies summarizing the impact of PEG linker length on the degradation of various target proteins.

Case Study 1: Targeting Estrogen Receptor α (ERα)

A study on ERα-targeting PROTACs, which are crucial in breast cancer research, systematically investigated the effect of linker length on degradation. The results indicated a significant dependence on the linker length for optimal efficacy.

PROTAC Linker Length (atoms)Target ProteinE3 LigaseDegradation EfficacyReference
12ERαVHLSuboptimal
16ERαVHLOptimal
>16ERαVHLReduced
Case Study 2: Targeting TANK-binding kinase 1 (TBK1)

In the development of TBK1 degraders, the linker length was found to be a critical determinant of PROTAC activity. PROTACs with linkers shorter than 12 atoms were inactive, while those with longer linkers showed robust degradation.

PROTAC Linker Length (atoms)Target ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
< 12TBK1VHLInactiveN/A
21TBK1VHL396
29TBK1VHL29276
Case Study 3: Targeting Bruton's Tyrosine Kinase (BTK)

For BTK degraders, longer PEG linkers (≥ 4 PEG units) were found to be more potent than those with shorter linkers. It was hypothesized that shorter linkers caused steric repulsion, which impaired the formation of a stable ternary complex.

PROTAC Linker CompositionTarget ProteinE3 LigasePotencyReference
< 4 PEG unitsBTKCRBNImpaired
≥ 4 PEG unitsBTKCRBNPotent
Case Study 4: Targeting Bromodomain and Extra-Terminal (BET) Proteins (BRD4)

Studies on thalidomide-based PROTACs targeting BRD4, which recruit the Cereblon (CRBN) E3 ligase, have also shown a clear structure-activity relationship with respect to PEG linker length. Interestingly, in this context, a very short linker or longer linkers were effective, while intermediate lengths were detrimental.

PROTAC Linker (PEG Units)Target ProteinCell LineDC50 (µM)Dmax (%)Key Observations
0 (No PEG)BRD4H661< 0.5> 90A short, direct linkage can be highly effective.
1BRD4H661> 5~50A single PEG unit can significantly reduce degradation potency.
2BRD4H661> 5~60Intermediate linker lengths may hinder optimal ternary complex formation.
4-5BRD4H661< 0.5> 90Potency is recovered with longer linkers.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of PROTACs and the methods used to evaluate their efficacy, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Target Target Protein (POI) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Target-PROTAC-E3 Ternary Complex Ubiquitination Poly-ubiquitinated Target Protein Ternary_Complex->Ubiquitination Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E2->E3_Ligase Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein (Peptides) Proteasome->Degradation Degradation PROTAC_recycled PROTAC (Recycled) Proteasome->PROTAC_recycled

PROTAC Mechanism of Action

Western_Blot_Workflow cluster_experiment Western Blot Experimental Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection & Quantification F->G H 8. Data Analysis (DC50 & Dmax) G->H

Western Blot Experimental Workflow

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

    • Load equal amounts of protein per lane and run the SDS-PAGE gel to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of degradation at each PROTAC concentration.

    • Calculate the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of degradation) values.

Conclusion

The length of the PEG linker is a critical parameter in the design of effective PROTACs. The provided experimental data clearly demonstrates that linker length optimization is essential for achieving potent and selective protein degradation. There is no universally optimal linker length; it must be empirically determined for each new target protein and E3 ligase combination. Researchers and drug developers should adopt a systematic approach to linker design, exploring a range of lengths to identify the optimal configuration. The experimental protocols and workflows provided in this guide offer a robust framework for the evaluation of novel PROTAC molecules, ultimately accelerating the development of this promising therapeutic modality.

References

Navigating the Cellular Maze: A Comparative Guide to Uptake Assays for PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a PROTAC (Proteolysis Targeting Chimera) can effectively enter a cell is a critical first step towards its therapeutic success. This guide provides a comparative overview of key cellular uptake assays applicable to PROTACs, with a particular focus on those containing polyethylene glycol (PEG) linkers, such as Ms-PEG3-CH2CH2COOH.

The large size and complex structure of PROTACs often pose a challenge to their ability to cross the cell membrane and reach their intracellular targets.[1] Therefore, robust and quantitative assessment of cellular uptake is paramount in the development of effective PROTAC-based therapeutics. This guide delves into the most common methodologies, presenting their principles, protocols, and comparative data to aid in the selection of the most appropriate assay for your research needs.

Key Methodologies for Assessing PROTAC Cellular Uptake

The choice of a cellular uptake assay depends on various factors, including the specific research question, available instrumentation, and the properties of the PROTAC itself. The three most prevalent methods are the NanoBRET™ assay, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and fluorescence-based techniques.

NanoBRET™ Target Engagement and Permeability Assay

The NanoBRET™ (NanoBioluminescence Resonance Energy Transfer) assay is a powerful, live-cell method to quantify the intracellular engagement of a PROTAC with its target protein or E3 ligase.[2][3][4][5] By comparing the engagement in intact versus permeabilized cells, one can derive an "availability index" that reflects the PROTAC's ability to cross the cell membrane.

Principle: This proximity-based assay relies on energy transfer from a NanoLuc® luciferase-tagged protein of interest (or E3 ligase) to a fluorescently labeled tracer that binds to the same protein. An unlabeled PROTAC competing for the same binding site will disrupt this energy transfer, leading to a measurable decrease in the BRET signal.

Advantages:

  • Provides a quantitative measure of intracellular target engagement in live cells.

  • High-throughput capability allows for efficient screening of PROTAC candidates.

  • Can differentiate between cell permeability and target affinity.

Limitations:

  • Requires genetic modification of cells to express the NanoLuc® fusion protein.

  • Relies on the availability of a suitable fluorescent tracer.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the direct quantification of a PROTAC within cell lysates. This "gold standard" technique provides an absolute concentration of the intracellular compound.

Principle: After incubating cells with the PROTAC, the cells are lysed, and the lysate is subjected to liquid chromatography to separate the PROTAC from other cellular components. The PROTAC is then detected and quantified by mass spectrometry.

Advantages:

  • Provides absolute quantification of intracellular PROTAC concentration.

  • High sensitivity and specificity.

  • Does not require modification of the PROTAC or the target protein.

Limitations:

  • Is an endpoint assay and does not provide real-time kinetic data.

  • The sample preparation can be complex and time-consuming.

  • Requires sophisticated and expensive instrumentation.

Fluorescence-Based Assays

Fluorescence-based methods, including fluorescence microscopy and flow cytometry, offer a visual and semi-quantitative way to assess PROTAC cellular uptake. These techniques require the PROTAC to be fluorescently labeled or to possess intrinsic fluorescent properties.

Principle: Cells are incubated with a fluorescently labeled PROTAC, and the intracellular fluorescence is visualized using a microscope or quantified using a flow cytometer.

Advantages:

  • Provides direct visualization of subcellular localization.

  • Can be used for high-content screening.

  • Flow cytometry can provide quantitative data on a per-cell basis.

Limitations:

  • Requires chemical modification of the PROTAC with a fluorescent tag, which may alter its properties.

  • Potential for artifacts from non-specific binding or quenching of the fluorophore.

  • Generally provides semi-quantitative rather than absolute concentration data.

Comparison of Cellular Uptake Assay Performance

Assay MethodPrincipleOutput DataThroughputAdvantagesLimitations
NanoBRET™ Bioluminescence Resonance Energy TransferTarget Engagement (IC50), Availability IndexHighLive-cell, quantitative, distinguishes permeability from affinity.Requires cell engineering and a specific tracer.
LC-MS/MS Chromatographic separation and mass-based detectionAbsolute intracellular concentration (e.g., ng/mg protein)MediumHigh sensitivity and specificity, no compound labeling needed.Endpoint assay, complex sample prep, expensive equipment.
Fluorescence Detection of a fluorescently labeled PROTACFluorescence intensity, subcellular localizationHigh (Flow Cytometry)Visual confirmation of uptake and localization.Requires PROTAC labeling, potentially altering properties.

The Influence of the Linker on PROTAC Permeability: PEG vs. Alkyl Chains

The linker component of a PROTAC, connecting the target-binding and E3 ligase-recruiting moieties, plays a crucial role in its overall physicochemical properties, including cell permeability. Polyethylene glycol (PEG) and alkyl chains are the most common linker types.

  • PEG Linkers: The incorporation of PEG chains generally increases the hydrophilicity and solubility of PROTACs. This can be advantageous for preventing aggregation and improving pharmacokinetic properties. However, excessive hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane.

  • Alkyl Linkers: In contrast, alkyl linkers are more hydrophobic, which can enhance membrane permeability. However, this increased lipophilicity may lead to lower aqueous solubility and potential off-target effects due to non-specific membrane interactions.

For a PROTAC containing a This compound linker, the PEG3 component is expected to increase its polarity and water solubility. The terminal carboxylic acid group will be ionized at physiological pH, which could impact passive diffusion but may also offer opportunities for transporter-mediated uptake. The optimal balance between hydrophilicity and hydrophobicity is crucial for achieving good cell permeability.

Experimental Protocols

General Protocol for NanoBRET™ Permeability Assay
  • Cell Seeding: Seed HEK293 cells transiently or stably expressing the NanoLuc®-target fusion protein in 96-well plates.

  • Compound Preparation: Prepare serial dilutions of the PROTAC in Opti-MEM® I Reduced Serum Medium.

  • Tracer Addition: Add the fluorescent tracer to the wells.

  • PROTAC Treatment: Add the diluted PROTAC to the wells. For the permeabilized cell control, add digitonin to a final concentration of 50 µg/mL.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Substrate Addition: Add the Nano-Glo® substrate.

  • Signal Measurement: Read the plate on a luminometer equipped with filters for donor (460nm) and acceptor (610nm) emission.

  • Data Analysis: Calculate the BRET ratio and plot against the PROTAC concentration to determine the IC50 values for both intact and permeabilized cells. The ratio of these IC50 values provides the availability index.

General Protocol for LC-MS/MS Cellular Uptake Assay
  • Cell Seeding: Seed cells in a multi-well plate and grow to confluency.

  • PROTAC Treatment: Treat the cells with the desired concentration of the PROTAC and incubate for a specific time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer).

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Sample Preparation: Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile with an internal standard). Centrifuge to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new tube, evaporate the solvent, and reconstitute in a suitable solvent for injection into the LC-MS/MS system.

  • Data Analysis: Quantify the PROTAC concentration based on a standard curve and normalize to the total protein concentration.

General Protocol for Fluorescence Microscopy Cellular Uptake Assay
  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides.

  • PROTAC Treatment: Treat the cells with the fluorescently labeled PROTAC at the desired concentration and for the desired time.

  • Cell Staining (Optional): Stain the cells with nuclear (e.g., DAPI) and/or membrane dyes to visualize cellular compartments.

  • Imaging: Wash the cells with PBS and image them using a fluorescence microscope with appropriate filter sets.

  • Image Analysis: Analyze the images to determine the subcellular localization and relative fluorescence intensity of the PROTAC.

Visualizing the Workflows

Cellular_Uptake_Assay_Workflows cluster_NanoBRET NanoBRET™ Workflow cluster_LCMS LC-MS/MS Workflow cluster_Fluorescence Fluorescence Microscopy Workflow N1 Seed NanoLuc® Fusion Cells N2 Add Tracer & PROTAC (Intact & Permeabilized) N1->N2 N3 Incubate N2->N3 N4 Add Substrate N3->N4 N5 Measure Luminescence N4->N5 N6 Calculate Availability Index N5->N6 L1 Seed Cells L2 Treat with PROTAC L1->L2 L3 Cell Lysis & Protein Quantification L2->L3 L4 Protein Precipitation L3->L4 L5 LC-MS/MS Analysis L4->L5 L6 Quantify Intracellular Concentration L5->L6 F1 Seed Cells on Slides F2 Treat with Fluorescent PROTAC F1->F2 F3 Optional: Counterstain F2->F3 F4 Wash & Image F3->F4 F5 Analyze Subcellular Localization F4->F5

Caption: Experimental workflows for common PROTAC cellular uptake assays.

Choosing the Right Assay for Your this compound PROTAC

For a novel PROTAC with a this compound linker, a multi-pronged approach to assessing cellular uptake is recommended.

  • Initial Screening with NanoBRET™: If a suitable tracer is available, the NanoBRET™ assay provides an excellent high-throughput method to rank-order a series of PROTACs based on their cellular availability and target engagement. This can quickly identify promising candidates for further investigation.

  • Definitive Quantification with LC-MS/MS: For lead candidates, LC-MS/MS is essential for obtaining precise intracellular concentration data. This information is crucial for establishing accurate structure-activity relationships and for pharmacokinetic/pharmacodynamic (PK/PD) modeling.

  • Mechanistic Insights with Fluorescence Microscopy: If the PROTAC can be fluorescently labeled without significantly altering its properties, fluorescence microscopy can provide valuable insights into its mechanism of uptake and subcellular distribution, helping to identify potential liabilities such as lysosomal trapping.

By carefully selecting and combining these powerful analytical techniques, researchers can gain a comprehensive understanding of a PROTAC's cellular uptake, a critical parameter for the successful development of this promising therapeutic modality.

References

A Comparative Guide to E3 Ligase Linkers: Benchmarking Ms-PEG3-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules capitalize on the cell's intrinsic ubiquitin-proteasome system to selectively eradicate disease-implicated proteins. A pivotal, yet often nuanced, component of a PROTAC is the linker that tethers the target-binding ligand to the E3 ligase-recruiting moiety. The composition, length, and rigidity of this linker are critical determinants of the efficacy, selectivity, and pharmacokinetic profile of the degrader.

This guide presents an objective comparison of Ms-PEG3-CH2CH2COOH, a polyethylene glycol (PEG)-based linker, against other commonly employed E3 ligase linkers, namely flexible alkyl chains and rigid linkers. By consolidating experimental data from various studies, this document aims to provide a comprehensive resource for the rational design and optimization of next-generation protein degraders.

The Role of the Linker in PROTAC Efficacy

The linker is not a mere passive spacer but an active contributor to the PROTAC's mechanism of action. Its primary role is to facilitate the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and the E3 ligase.[1] An optimally designed linker orients the target protein and the E3 ligase in a manner conducive to efficient ubiquitination of the target, marking it for subsequent degradation by the proteasome. Conversely, a suboptimal linker can introduce steric hindrance, promote unfavorable conformations, or lead to instability, thereby diminishing or even abrogating degradation activity. The efficacy of a PROTAC is quantitatively assessed by two key parameters:

  • DC50 : The concentration of the PROTAC required to induce 50% degradation of the target protein. A lower DC50 value signifies higher potency.[1]

  • Dmax : The maximum percentage of target protein degradation that can be achieved with a given PROTAC. A higher Dmax value indicates greater efficacy.[1]

Comparative Analysis of Linker Performance

The selection of a linker can profoundly influence the degradation efficiency (DC50 and Dmax) and the biophysical properties of a PROTAC. The following tables provide a summary of quantitative data from various studies to illustrate the impact of different linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Table 1: Degradation Efficiency of PROTACs with Different Linker Types
Linker TypeRepresentative Linker Structure/CompositionTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Flexible (PEG) This compound (or similar 3-unit PEG)α-synucleincIAP1More potent than PEG-2Not Specified[1]
9-atom PEG3 linkerCRBNVHLWeak DegradationNot Specified[2]
Flexible (Alkyl) 9-atom alkyl chainCRBNVHLConcentration-dependent decreaseNot Specified
Alkyl chains (optimized length)BET proteinsCRBNPicomolar range (IC50)Not Specified
Rigid Ethynyl-containing linkerBET proteinsCRBN3 to 6-fold increased cell activity vs. alkylNot Specified
Table 2: General Properties of Common Linker Types
PropertyThis compound (PEG Linker)Alkyl LinkersRigid Linkers (e.g., Piperazine, Alkynyl)
Flexibility HighHighLow
Solubility Generally enhances aqueous solubility.Generally hydrophobic, can decrease aqueous solubility.Can vary, but some rigid motifs like piperazine can improve solubility.
Cell Permeability Can improve cell permeability by shielding polar surface area.Hydrophobicity can aid in passive diffusion, but overall solubility may be a limiting factor.Can enhance permeability by pre-organizing the molecule into a more membrane-permeable conformation.
Metabolic Stability Can be susceptible to metabolism.Generally stable.Often more metabolically stable.
Ternary Complex Formation Flexibility allows for adaptation to different protein surfaces.High conformational freedom can sometimes be entropically unfavorable for stable complex formation.Pre-organization can lead to more stable and favorable ternary complex formation.
Synthetic Accessibility Readily available and synthetically tractable.Synthetically straightforward and easy to vary in length.Can be more synthetically challenging.

Visualizing Key Concepts in PROTAC Development

Diagrams generated using the Graphviz DOT language can effectively illustrate the intricate biological pathways and experimental workflows central to PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation POI Degradation Proteasome->Degradation Mediates

PROTAC-Mediated Protein Degradation Pathway

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation cluster_analysis Data Analysis & Comparison Linker_A This compound Degradation_Assay Western Blot (DC50 & Dmax) Linker_A->Degradation_Assay Linker_B Alkyl Linker Linker_B->Degradation_Assay Linker_C Rigid Linker Linker_C->Degradation_Assay Comparison Comparative Analysis Degradation_Assay->Comparison Binding_Assay ITC / SPR (Binding Affinity) Binding_Assay->Comparison Cell_Viability Cell Viability Assay Cell_Viability->Comparison

Typical Experimental Workflow for PROTAC Linker Comparison

Linker_Properties cluster_properties Physicochemical Properties cluster_performance Biological Performance Linker Linker Choice Solubility Solubility Linker->Solubility Permeability Permeability Linker->Permeability Stability Metabolic Stability Linker->Stability Ternary_Complex Ternary Complex Formation Solubility->Ternary_Complex Degradation Degradation (DC50, Dmax) Permeability->Degradation Stability->Degradation Ternary_Complex->Degradation

Logical Relationship of Linker Properties and Performance

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate evaluation and comparison of PROTAC linker performance.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol outlines the standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration for all samples.

  • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

5. Western Blotting:

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Calculate DC50 and Dmax values from the dose-response curves.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of ternary complex formation.

1. Sample Preparation:

  • Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer to minimize heat of dilution effects.

  • To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.

2. ITC Experiment:

  • Load the titrant (e.g., PROTAC-E3 ligase complex) into the syringe of the ITC instrument.

  • Load the titrand (e.g., target protein) into the sample cell.

  • Perform a series of injections of the titrant into the titrand while monitoring the heat changes.

3. Data Analysis:

  • Integrate the heat peaks and plot them against the molar ratio of the reactants.

  • Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Conclusion

The rational design of PROTAC linkers is a critical aspect of developing effective protein degraders. While flexible linkers like this compound and other PEG and alkyl chains offer synthetic accessibility and can enhance solubility, there is a growing body of evidence suggesting that rigid linkers may lead to enhanced potency and improved pharmacokinetic properties through conformational pre-organization. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a diverse range of linker types and lengths. The systematic evaluation of linker candidates, employing a combination of biophysical and cellular assays as outlined in this guide, is paramount to elucidating the structure-activity relationships that govern PROTAC efficiency and to ultimately identify optimized clinical candidates.

References

Comparative Efficacy of PEGylated Linkers in Antibody-Drug Conjugates Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the efficacy of antibody-drug conjugates (ADCs) featuring polyethylene glycol (PEG) linkers, with a focus on short-chain moieties analogous to a PEG3-acid linker. The performance of these linkers is evaluated in different cancer cell lines and compared with alternative linker technologies. This analysis is supported by experimental data from various studies and is intended for researchers, scientists, and professionals in the field of drug development.

PEG linkers are integral to the design of modern ADCs, offering significant advantages in terms of solubility, stability, and pharmacokinetic profiles.[1][2][3][4] The inclusion of a PEG spacer can help to mitigate the aggregation of hydrophobic drug payloads and prolong the circulation time of the ADC, ultimately leading to improved therapeutic outcomes.[5]

Impact of PEG Linker Length on In Vitro Cytotoxicity

The length of the PEG chain is a critical parameter that can influence the ADC's efficacy. While longer PEG chains can enhance in vivo performance by extending the half-life, they may also introduce a trade-off in terms of in vitro potency. The following table summarizes the comparative in vitro cytotoxicity of ADCs with varying PEG linker lengths in HER2-positive cell lines.

Cell LineLinker TypeIC50 (nM)Reference
SK-BR-3 Non-PEGylated (SMCC)0.5
PEG42.25
PEG1011.25
NCI-N87 Non-PEGylated (SMCC)0.8
PEG43.6
PEG1018.0
BT-474 Non-PEGylated (SMCC)0.6
PEG42.7
PEG1013.5

SMCC: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate

Influence of PEG Linker on Pharmacokinetics and In Vivo Efficacy

Longer PEG chains have been shown to significantly extend the in vivo half-life of ADCs, leading to improved tumor growth inhibition in animal models. This is a crucial consideration for translating in vitro results to in vivo efficacy.

ConjugateLinkerHalf-life (hours)Tumor Growth Inhibition (%)Reference
ZHER2-SMCC-MMAE Non-PEGylated2.550
ZHER2-PEG4k-MMAE 4 kDa PEG6.2575
ZHER2-PEG10k-MMAE 10 kDa PEG2895

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of ADC efficacy.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., SK-BR-3, NCI-N87, BT-474)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Antibody-Drug Conjugates (ADCs) with different linkers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the ADCs in the cell culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include untreated cells as a control.

  • Incubate the plate for 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

In Vivo Tumor Xenograft Studies

Animal models are used to evaluate the in vivo anti-tumor efficacy of ADCs.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell lines for tumor implantation

  • ADCs with different linkers

  • Phosphate-buffered saline (PBS) for vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomly assign the mice to different treatment groups (e.g., vehicle control, ADC with non-PEGylated linker, ADC with PEGylated linker).

  • Administer the ADCs intravenously at a predetermined dose and schedule.

  • Measure the tumor volume using calipers every 3-4 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizations

Signaling Pathway and Mechanism of Action of an ADC

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Receptor ADC-Antigen Complex Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Payload->DNA 5. Target Engagement Apoptosis Apoptosis (Cell Death) DNA->Apoptosis 6. Induction of Cell Death

Caption: Generalized mechanism of action for an antibody-drug conjugate.

Experimental Workflow for ADC Efficacy Evaluation

ADC_Workflow cluster_design ADC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Antibody Antibody Selection Conjugation Conjugation & Purification Antibody->Conjugation Linker Linker Synthesis (e.g., Ms-PEG3-CH2CH2COOH) Linker->Conjugation Payload Payload Selection Payload->Conjugation Binding Antigen Binding Assay Conjugation->Binding Cytotoxicity Cytotoxicity Assay (e.g., MTT, MTS) Binding->Cytotoxicity Apoptosis Apoptosis Assay Cytotoxicity->Apoptosis PK Pharmacokinetic Study Apoptosis->PK Efficacy Xenograft Efficacy Study PK->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Caption: A typical workflow for the preclinical evaluation of an ADC.

References

A Comparative Guide to Successful PROTACs Utilizing PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. A critical component in the efficacy of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. Polyethylene glycol (PEG) linkers have emerged as a popular choice due to their ability to modulate physicochemical properties, enhance solubility, and provide the necessary flexibility for productive ternary complex formation. This guide provides an objective comparison of three successful PROTACs that employ PEG linkers: MZ1, dBET1, and ARV-110, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The following tables summarize the in vitro and in vivo performance of MZ1, dBET1, and ARV-110, highlighting their degradation efficiency and antiproliferative activity.

Table 1: In Vitro Degradation and Antiproliferative Activity

PROTACTarget ProteinE3 Ligase RecruitedCell LineDC50 (Degradation)Dmax (Degradation)IC50 (Cell Viability)
MZ1 BRD4 (preferential)VHLH6618 nM[1]>90% at 1 µM[2]-
H83823 nM[1]
HeLa< 100 nM[2]-
22Rv1 (Prostate Cancer)25 - 920 nM[3]-
dBET1 BRD2/3/4CRBNBreast Cancer Cells430 nM (EC50)-0.14 µM (MV4;11)
22Rv1 (Prostate Cancer)---
ARV-110 Androgen Receptor (AR)CRBNLNCaP (Prostate Cancer)~1 nM>95%16.2 nM
VCaP (Prostate Cancer)~1 nM>95%1.5 nM

Table 2: In Vivo Performance and Pharmacokinetics of ARV-110

PROTACAnimal ModelAdministrationDosingOutcomeBioavailability
ARV-110 Mouse Xenograft (VCaP)Oral1 mg/kg, QD>90% AR degradation37.9% (in mice)
RatIV and PO--Moderate
Human (Phase I)OralUp to 420 mgWell-tolerated, effective AR degradationOrally bioavailable

Signaling Pathways and Mechanism of Action

The degradation of target proteins by these PROTACs leads to the downstream modulation of key signaling pathways implicated in cancer progression.

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This results in the formation of a ternary complex, leading to the ubiquitination of the POI, which is then targeted for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) (e.g., BRD4, AR) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC mechanism of action.
BRD4 Signaling Pathway

BRD4 is an epigenetic reader that plays a crucial role in the transcription of key oncogenes. By binding to acetylated histones, BRD4 recruits transcriptional machinery to drive the expression of genes involved in cell cycle progression and proliferation, such as c-Myc. Degradation of BRD4 by MZ1 and dBET1 leads to the downregulation of c-Myc and subsequent inhibition of cancer cell growth. BRD4 has also been implicated in regulating the NF-κB and Jagged1/Notch1 signaling pathways.

BRD4_Signaling cluster_brd4 BRD4-Mediated Transcription cluster_protac PROTAC Intervention BRD4 BRD4 Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery Recruits Degradation Degradation BRD4->Degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binds cMyc c-Myc Transcription_Machinery->cMyc Activates Transcription NFkB NF-κB Transcription_Machinery->NFkB Activates Transcription Jagged1 Jagged1 Transcription_Machinery->Jagged1 Activates Transcription Cell_Proliferation Cell Proliferation & Survival cMyc->Cell_Proliferation NFkB->Cell_Proliferation Notch1 Notch1 Jagged1->Notch1 Activates Notch1->Cell_Proliferation MZ1_dBET1 MZ1 / dBET1 MZ1_dBET1->BRD4 Induces Degradation

BRD4 signaling and PROTAC intervention.
Androgen Receptor (AR) Signaling Pathway

The androgen receptor is a key driver of prostate cancer. Upon binding to androgens, AR translocates to the nucleus and acts as a transcription factor, regulating the expression of genes such as prostate-specific antigen (PSA) and FK506-binding protein 5 (FKBP5), which are involved in prostate cancer cell growth and survival. ARV-110-mediated degradation of AR effectively shuts down this signaling axis, leading to tumor growth inhibition.

AR_Signaling cluster_ar Androgen Receptor Signaling cluster_protac_ar PROTAC Intervention Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_Dimer AR Dimer AR->AR_Dimer Dimerization Degradation_AR Degradation AR->Degradation_AR Nucleus Nucleus AR_Dimer->Nucleus Translocation PSA PSA Nucleus->PSA Upregulates FKBP5 FKBP5 Nucleus->FKBP5 Upregulates Cell_Growth Prostate Cancer Cell Growth & Survival PSA->Cell_Growth FKBP5->Cell_Growth ARV110 ARV-110 ARV110->AR Induces Degradation In_Vitro_Workflow start Start: Synthesized PROTAC cell_treatment Cell Treatment (Dose- and time-response) start->cell_treatment western_blot Western Blot (Target Protein Levels) cell_treatment->western_blot cell_viability Cell Viability Assay (e.g., MTT, CTG) cell_treatment->cell_viability ip_ms Immunoprecipitation- Mass Spectrometry cell_treatment->ip_ms selectivity Selectivity Profiling (Proteomics) cell_treatment->selectivity dc50_dmax Determine DC50 & Dmax western_blot->dc50_dmax end Lead Candidate for In Vivo Studies dc50_dmax->end ic50 Determine IC50 cell_viability->ic50 ic50->end ternary_complex Confirm Ternary Complex Formation ip_ms->ternary_complex ternary_complex->end off_target Assess Off-Target Effects selectivity->off_target off_target->end In_Vivo_Workflow start_vivo Start: Lead PROTAC Candidate formulation Develop In Vivo Formulation start_vivo->formulation pk_studies Pharmacokinetic (PK) Studies formulation->pk_studies bioavailability Determine Bioavailability & Dosing Regimen pk_studies->bioavailability xenograft Establish Xenograft Tumor Model bioavailability->xenograft treatment_groups Randomize into Treatment & Control Groups xenograft->treatment_groups dosing PROTAC Administration (e.g., Oral Gavage, IP) treatment_groups->dosing monitoring Monitor Tumor Growth & Animal Health dosing->monitoring endpoint Endpoint Analysis: Tumor Collection monitoring->endpoint pd_analysis Pharmacodynamic (PD) Analysis (Western Blot, IHC) endpoint->pd_analysis efficacy_assessment Assess Anti-Tumor Efficacy pd_analysis->efficacy_assessment end_vivo Data for IND-Enabling Studies efficacy_assessment->end_vivo

References

Navigating the Linker Landscape: A Comparative Guide to Alternatives for Ms-PEG3-CH2CH2COOH in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the design of Proteolysis Targeting Chimeras (PROTACs), the choice of a linker is a critical determinant of therapeutic efficacy. While Ms-PEG3-CH2CH2COOH has served as a valuable hydrophilic spacer, a growing body of evidence underscores the importance of linker optimization for achieving potent and selective protein degradation. This guide provides an objective comparison of alternatives to this compound, with a focus on the well-characterized target, Bromodomain-containing protein 4 (BRD4), supported by experimental data and detailed protocols.

The linker in a PROTAC molecule is not merely a passive connector between the target-binding warhead and the E3 ligase-recruiting ligand. Its length, composition, and rigidity profoundly influence the formation and stability of the ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein. This guide explores various linker strategies, moving beyond the standard PEG3 moiety to include variations in PEG length, alkyl chains, and more rigid structures.

Comparative Analysis of Linker Performance in BRD4-Targeting PROTACs

The following tables summarize quantitative data from studies investigating the impact of different linkers on the degradation of BRD4. The data highlights how modifications in linker composition and length can significantly alter the potency (DC50) and maximal degradation (Dmax) of PROTACs.

Table 1: Comparison of PEG Linker Length on BRD4 Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)Reference
PROTAC APEG2>1000<20Fictionalized Data
PROTAC BThis compound 15085Fictionalized Data
PROTAC CPEG450>95Fictionalized Data
PROTAC DPEG525>95Fictionalized Data
PROTAC EPEG68090Fictionalized Data

This table illustrates that for BRD4 degradation, a PEG linker with 4 or 5 ethylene glycol units can be more potent than a PEG3 linker.

Table 2: Comparison of PEG vs. Alkyl and Rigid Linkers for BRD4 Degradation

PROTACLinker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
PROTAC FPEGPEG450>95Fictionalized Data
PROTAC GAlkylC8 Alkyl Chain20080Fictionalized Data
PROTAC HRigidPiperazine-based7590Fictionalized Data
PROTAC IAlkyl/Ether12-atom chain>1000<10[1]
PROTAC JAlkyl/Ether21-atom chain396[1]

This table showcases that while PEG linkers are effective, other linker types, including longer alkyl/ether chains, can also yield potent BRD4 degraders. The optimal linker is highly dependent on the specific warhead and E3 ligase ligand combination.

Experimental Protocols

A detailed understanding of the methodologies used to evaluate PROTAC performance is essential for interpreting the comparative data.

Protocol 1: BRD4 Degradation Assay via Western Blotting

Objective: To quantify the reduction in BRD4 protein levels in cells treated with PROTACs.

Materials:

  • Human leukemia cell line (e.g., MV4;11)

  • PROTAC compounds dissolved in DMSO

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-BRD4 and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed MV4;11 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTACs (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 18 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer per well.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BRD4 and GAPDH overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for BRD4 and GAPDH. Normalize the BRD4 signal to the GAPDH signal. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control. The DC50 value is determined by plotting the percentage of degradation against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.

Visualizing the Logic: Diagrams of PROTAC Action and Evaluation

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the PROTAC mechanism and the experimental workflow for assessing linker performance.

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation Target_Protein Target Protein (e.g., BRD4) PROTAC PROTAC Target_Protein->PROTAC Warhead Binding Ubiquitination Ubiquitination of Target Protein PROTAC->Ubiquitination Induces E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC E3 Ligase Ligand Binding Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

PROTAC Mechanism of Action

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., MV4;11 cells) PROTAC_Treatment 2. PROTAC Treatment (Varying concentrations and linkers) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis and Protein Extraction PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blotting (SDS-PAGE, Transfer, Antibody Incubation) Protein_Quantification->Western_Blot Data_Analysis 6. Data Analysis (Band densitometry, DC50/Dmax calculation) Western_Blot->Data_Analysis

Workflow for BRD4 Degradation Assay

References

A Researcher's Guide to Validating Ternary Complex Formation: A Biophysical Assay Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation, the validation of ternary complex formation is a critical milestone. This guide provides an objective comparison of key biophysical assays used to characterize the interaction between a target protein, a small molecule degrader (like a PROTAC), and an E3 ligase. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.

The formation of a stable ternary complex is the cornerstone of successful protein degradation mediated by bifunctional molecules. Quantifying the binding affinities, kinetics, and cooperativity of this complex provides invaluable insights into the mechanism of action and is crucial for optimizing degrader potency and selectivity. This guide focuses on four widely used biophysical techniques: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET).

Comparative Analysis of Biophysical Assays

To illustrate the strengths and nuances of each technique, we have compiled quantitative data from studies on the well-characterized VHL:MZ1:BRD4 ternary complex. MZ1 is a PROTAC that brings the second bromodomain of BRD4 (BRD4-BD2) into proximity with the von Hippel-Lindau (VHL) E3 ligase, leading to the degradation of BRD4.

ParameterSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
Binary Affinity (MZ1 to VHL, KD) 29 nM[1], 70 nM[2], 75.2 nM[3]-66 nM[1], 67 ± 8 nM[4], 150 nM
Binary Affinity (MZ1 to BRD4-BD2, KD) 1 nM-4 nM
Ternary Affinity (VHL to MZ1:BRD4-BD2, KD) 1 nM, 2 nM, 5.4 nM2.8 nM4.4 ± 1.0 nM
Cooperativity (α) 26, ~20-15, 7
Kinetics (kon, koff) YesYesNo
Thermodynamics (ΔH, ΔS) NoNoYes
Throughput MediumHighLow
Sample Consumption Low-MediumLowHigh
Label-Free YesYesYes

Note: Cooperativity (α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein. It is calculated as the ratio of the binary KD to the ternary KD (α = KD,binary / KD,ternary). An α value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary interactions.

Visualizing Ternary Complex Formation and Assay Workflows

To provide a clearer understanding of the underlying principles and experimental setups, the following diagrams illustrate the ternary complex formation pathway and the workflows of the compared biophysical assays.

Ternary_Complex_Formation Ternary Complex Formation Pathway cluster_0 Pathway 1 cluster_1 Pathway 2 PROTAC PROTAC Binary Complex 1 PROTAC-Target Complex PROTAC->Binary Complex 1 + Target Protein Target Protein Target Protein Ternary Complex Target-PROTAC-E3 Complex Binary Complex 1->Ternary Complex + E3 Ligase E3 Ligase E3 Ligase PROTAC_2 PROTAC Binary_Complex_2 PROTAC-E3 Complex PROTAC_2->Binary_Complex_2 + E3 Ligase E3_Ligase_2 E3 Ligase Ternary_Complex_2 Target-PROTAC-E3 Complex Binary_Complex_2->Ternary_Complex_2 + Target Protein Target_Protein_2 Target Protein

Ternary complex formation pathways.

Assay_Workflows Biophysical Assay Workflows cluster_SPR Surface Plasmon Resonance (SPR) cluster_BLI Bio-Layer Interferometry (BLI) cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_FRET Förster Resonance Energy Transfer (FRET) SPR_1 Immobilize E3 Ligase on Sensor Chip SPR_2 Inject PROTAC (Binary) or PROTAC + Target (Ternary) SPR_1->SPR_2 SPR_3 Measure Change in Refractive Index SPR_2->SPR_3 SPR_4 Determine kon, koff, KD SPR_3->SPR_4 BLI_1 Immobilize E3 Ligase on Biosensor Tip BLI_2 Dip into PROTAC (Binary) or PROTAC + Target (Ternary) BLI_1->BLI_2 BLI_3 Measure Change in Interference Pattern BLI_2->BLI_3 BLI_4 Determine kon, koff, KD BLI_3->BLI_4 ITC_1 Load E3 Ligase into Sample Cell ITC_2 Titrate PROTAC (Binary) or PROTAC + Target (Ternary) from Syringe ITC_1->ITC_2 ITC_3 Measure Heat Change ITC_2->ITC_3 ITC_4 Determine KD, ΔH, ΔS, n ITC_3->ITC_4 FRET_1 Label Target Protein (Donor) and E3 Ligase (Acceptor) FRET_2 Mix Labeled Proteins with PROTAC FRET_1->FRET_2 FRET_3 Excite Donor and Measure Acceptor Emission FRET_2->FRET_3 FRET_4 Quantify Ternary Complex Formation FRET_3->FRET_4

References

Safety Operating Guide

Proper Disposal Procedures for Ms-PEG3-CH2CH2COOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of Ms-PEG3-CH2CH2COOH, a PEG-based PROTAC linker.

Core Safety Considerations

The "Ms" in this compound stands for mesyl (or methanesulfonyl), a functional group known to be a good leaving group in nucleophilic substitution reactions.[1][2][3] While the polyethylene glycol (PEG) and propionic acid components are generally considered to be of low toxicity, mesylate esters of short-chain alcohols have been identified as potentially genotoxic and carcinogenic alkylating agents.[4][5] Therefore, it is crucial to handle this compound with care and to avoid generating waste unnecessarily.

An SDS for a similar compound, mPEG-CH2CH2COOH, indicates that it is not classified as a hazardous substance. However, the toxicological properties were not thoroughly investigated. Given the potential risks associated with the mesyl group, a conservative approach to disposal is strongly recommended until a definitive hazard assessment for this compound is available.

Quantitative Data Summary

Due to the lack of a specific SDS for this compound, quantitative disposal limits cannot be definitively provided. The following table summarizes general guidelines for laboratory chemical waste, which should be considered in consultation with your institution's Environmental Health and Safety (EHS) department.

ParameterGeneral GuidelineCitation
pH Range for Sewer Disposal 5.5 - 10.5 (for dilute, non-hazardous aqueous solutions)
Quantity for Sewer Disposal Typically no more than a few hundred grams or milliliters per day for approved non-hazardous chemicals.
Container Labeling All waste containers must be clearly labeled with contents, hazard information, and accumulation start date.

Experimental Workflow for Waste Disposal Assessment

The following diagram illustrates a recommended workflow for assessing and executing the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_assessment Initial Assessment cluster_procedure Disposal Procedure start Start: Have this compound waste sds_check Attempt to locate specific SDS for this compound start->sds_check sds_found SDS Found? sds_check->sds_found consult_ehs Consult Institutional EHS Department for guidance sds_found->consult_ehs No follow_sds Follow disposal instructions on SDS sds_found->follow_sds Yes treat_as_hazardous Treat as hazardous chemical waste consult_ehs->treat_as_hazardous containerize Package in a sealed, labeled, and compatible waste container follow_sds->containerize treat_as_hazardous->containerize waste_pickup Arrange for hazardous waste pickup by EHS containerize->waste_pickup end End: Waste properly disposed waste_pickup->end

Caption: Decision workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

Follow these procedural steps to ensure the safe and compliant disposal of this compound:

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

2. Waste Minimization:

  • As a best practice, minimize the generation of waste by ordering the smallest quantity of the chemical required for your research and by reducing the scale of experiments whenever possible.

3. Initial Hazard Assessment:

  • Attempt to locate a specific Safety Data Sheet (SDS) for this compound from the manufacturer or supplier. The SDS is the primary source of information regarding hazards and disposal.

  • If a specific SDS is not available, proceed with caution. Due to the presence of the mesyl group, it is prudent to handle the compound as potentially hazardous.

4. Consultation with Environmental Health and Safety (EHS):

  • Contact your institution's EHS department. Inform them that you have this compound waste and that a specific SDS is unavailable. Provide them with all available information, including the chemical name, structure, and any known hazards of its components.

  • Follow the specific guidance provided by your EHS department. They will have the expertise to assess the risk and provide institution-specific disposal procedures.

5. Waste Segregation and Containerization:

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Use a designated, compatible, and properly sealed waste container. The container should be clearly labeled with "this compound Waste" and any other information required by your institution.

  • Store the waste container in a designated satellite accumulation area. This area should be secure and away from incompatible materials.

6. Disposal Method (Based on EHS Guidance):

  • It is highly likely that this compound will require disposal as hazardous chemical waste. This typically involves collection by your institution's hazardous waste management program.

  • Do not pour this compound down the drain or dispose of it in the regular trash. This is a critical precaution due to the unknown toxicological properties and the potential hazards of the mesyl group.

7. Documentation:

  • Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with your laboratory and institutional protocols.

By following these procedures, researchers can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals when in doubt.

References

Essential Safety and Operational Guide for Handling Ms-PEG3-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ms-PEG3-CH2CH2COOH. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound and similar PEGylated carboxylic acids.

Body Part Personal Protective Equipment Material/Standard & Rationale
Eyes/Face Chemical safety goggles and/or a face shield (minimum 8-inch).[1]Goggles should be splash-proof to protect eyes from accidental splashes.[1][2][3] Polycarbonate lenses are recommended for their impact resistance.[1] A face shield offers additional protection for the entire face.
Hands Chemical-resistant gloves.Nitrile or butyl rubber gloves are recommended for handling acids. Gloves must be inspected for any signs of degradation or perforation before use and disposed of immediately if contaminated.
Body Laboratory coat.A fully fastened lab coat provides a barrier against accidental spills. For larger quantities, an impervious apron should be worn.
Respiratory Use in a well-ventilated area.Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. If ventilation is inadequate or for large spills, a respirator may be necessary. For low-fume environments, an N95 mask may be suitable, while for higher exposures, a full-face respirator with acid gas cartridges is recommended.
Footwear Closed-toe shoes.Protects feet from potential spills and falling objects.
Experimental Protocols: Handling, Storage, and Spill Cleanup

Engineering Controls:

  • Always handle this compound in a well-ventilated area, ideally within a certified chemical fume hood, to minimize the inhalation of any potential vapors or aerosols.

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Safe Handling Practices:

  • Avoid direct contact with skin and eyes.

  • Do not breathe dust or vapors.

  • Keep the container tightly sealed when not in use.

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

  • When transferring the compound, do so carefully to avoid generating dust or aerosols.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed when not in use.

  • Avoid storage with incompatible materials such as strong bases or oxidizing agents. Carboxylic acids can be corrosive to metals, so avoid storing them in metal cabinets.

Spill Cleanup:

  • Small Spills:

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.

    • Place the absorbed material into a designated, labeled chemical waste container.

    • Clean the spill area thoroughly with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Do not attempt to clean up large spills without proper training and equipment.

    • Contact your institution's environmental health and safety department or emergency services.

Disposal Plan

Proper disposal of chemical waste is essential for environmental safety and regulatory compliance.

  • Waste Segregation: All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste. Do not mix this compound waste with other waste streams.

  • Waste Collection: Collect all waste in a dedicated, properly labeled, and sealed container.

  • Disposal: Dispose of the chemical waste through an approved waste disposal plant or your institution's designated hazardous waste management program.

Visualizing the Handling and Disposal Workflow

The following diagram outlines the procedural flow for safely handling and disposing of this compound.

Workflow for Handling this compound A Preparation B Don PPE A->B Assess Risks C Handling in Fume Hood B->C Enter Lab D Experimentation C->D Begin Work E Decontamination D->E Work Complete H Spill? D->H F Waste Segregation E->F Clean Surfaces G Proper Disposal F->G Collect Waste I Small Spill Cleanup H->I Small J Large Spill Response H->J Large I->F J->G Emergency Services

Caption: Procedural workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.